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Core Science & Biosynthesis

Foundational

Synthesis of 1-(quinoxalin-2-yl)ethan-1-ol: A Mechanistic and Methodological Guide

Executive Summary Quinoxaline derivatives are privileged nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antitumoral properties[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives are privileged nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antitumoral properties[1]. The secondary alcohol 1-(quinoxalin-2-yl)ethan-1-ol serves as a critical synthetic intermediate in the elaboration of these bioactive scaffolds. This whitepaper provides an in-depth technical analysis of the two primary synthetic routes to this compound: the Grignard addition to quinoxaline-2-carbaldehyde and the chemoselective hydride reduction of 2-acetylquinoxaline. By examining the thermodynamic, kinetic, and practical causalities behind these methodologies, this guide equips drug development professionals with self-validating protocols for scalable synthesis.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 1-(quinoxalin-2-yl)ethan-1-ol can be approached via two distinct disconnections, depending on the availability of starting materials and the required scale of production[2].

Retrosynthesis Target 1-(Quinoxalin-2-yl)ethan-1-ol RouteA Route A: Grignard Addition Target->RouteA RouteB Route B: Ketone Reduction Target->RouteB PrecursorA Quinoxaline-2-carbaldehyde + CH3MgBr RouteA->PrecursorA PrecursorB 2-Acetylquinoxaline + NaBH4 RouteB->PrecursorB

Retrosynthetic pathways for 1-(quinoxalin-2-yl)ethan-1-ol via Grignard addition or ketone reduction.

Thermodynamic and Kinetic Causality
  • Route A (Grignard Addition): The alkylation of quinoxaline-2-carbaldehyde using methylmagnesium bromide is a highly exergonic nucleophilic addition[2]. However, the electron-deficient nature of the pyrazine ring makes it susceptible to side reactions, such as Chichibabin-type additions or polymerization, if the temperature is not strictly controlled at 0 °C[3]. Tetrahydrofuran (THF) is the mandatory solvent here, as its oxygen lone pairs coordinate the magnesium ion, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating the active species.

  • Route B (Ketone Reduction): The reduction of 1-(quinoxalin-2-yl)ethan-1-one (2-acetylquinoxaline) using sodium borohydride (NaBH₄) is generally the preferred route for scale-up due to its high chemoselectivity[4]. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), must be strictly avoided, as they possess sufficient hydride transfer potential to reduce the pyrazine moiety itself, yielding unwanted 1,2,3,4-tetrahydroquinoxaline derivatives[4]. By using NaBH₄ in a protic solvent like ethanol, the solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity, while simultaneously protonating the intermediate alkoxyborate to drive the reaction forward rapidly and cleanly.

Quantitative Route Comparison

To facilitate route selection, the following table summarizes the operational metrics of both pathways based on standard synthetic outcomes.

ParameterRoute A: Grignard AdditionRoute B: Ketone Reduction
Starting Material Quinoxaline-2-carbaldehyde2-Acetylquinoxaline
Reagents & Solvent CH₃MgBr (3M in THF), dry THFNaBH₄, absolute Ethanol
Temperature Profile 0 °C → Room Temperature0 °C → Room Temperature
Chemoselectivity Moderate (Risk of ring addition)High (Strictly carbonyl-specific)
Typical Yield 65% – 75%85% – 95%
Scalability Moderate (Moisture/Air sensitive)Excellent (Bench-stable reagents)

Self-Validating Experimental Protocols

Protocol A: Grignard Addition (Route A)

Mechanism of Action: Nucleophilic attack of the methyl carbanion equivalent on the electrophilic carbonyl carbon.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert nitrogen (N₂) or argon atmosphere.

  • Dissolution: Dissolve quinoxaline-2-carbaldehyde (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: Low temperature suppresses nucleophilic attack on the heteroaromatic ring[3].

  • Addition: Dropwise, add methylmagnesium bromide (1.1 equiv, 3M in THF) via a syringe pump over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 2–4 hours.

  • Quenching & Extraction (Self-Validation): Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Validation: The cessation of effervescence and the dissolution of magnesium salts into a clear aqueous layer indicate complete quenching. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Validation: A negative 2,4-Dinitrophenylhydrazine (2,4-DNP) stain on TLC confirms the total consumption of the starting aldehyde.

Protocol B: Borohydride Reduction (Route B)

Mechanism of Action: Hydride transfer from the borohydride anion to the carbonyl carbon, accelerated by protic solvent coordination.

Workflow Step1 1. Dissolve 2-Acetylquinoxaline in absolute Ethanol Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Add NaBH4 (Portion-wise) Step2->Step3 Step4 4. Stir at RT (TLC Monitoring) Step3->Step4 Step5 5. Quench with H2O & Extract (EtOAc) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Step-by-step experimental workflow for the NaBH4 reduction of 2-acetylquinoxaline.

  • Dissolution: In a standard round-bottom flask, dissolve 2-acetylquinoxaline (1.0 equiv) in absolute ethanol (approx. 0.3 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic hydride transfer.

  • Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 5 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes.

  • Reaction & Monitoring (Self-Validation): Stir the mixture at room temperature for 1–2 hours. Validation: Monitor via TLC (Hexanes/EtOAc). The reduction of the highly conjugated ketone to the alcohol disrupts the extended π-system, resulting in a distinct blue-shift in UV fluorescence (254 nm) and a lower R_f value due to increased hydrogen-bonding polarity.

  • Workup: Once TLC confirms complete conversion, quench the reaction by slowly adding distilled water (or a mild 10% acetic acid solution) until gas evolution ceases. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure 1-(quinoxalin-2-yl)ethan-1-ol.

Conclusion

The synthesis of 1-(quinoxalin-2-yl)ethan-1-ol demands a nuanced understanding of heteroaromatic reactivity. While Grignard addition to quinoxaline-2-carbaldehyde is viable, it requires rigorous anhydrous conditions and temperature control to protect the delicate pyrazine ring. Conversely, the NaBH₄ reduction of 2-acetylquinoxaline offers a highly chemoselective, scalable, and bench-stable alternative, provided that overly aggressive reductants (like LiAlH₄) are avoided. By integrating self-validating TLC and quenching steps, researchers can ensure high-fidelity yields suitable for downstream drug development applications.

References

  • Ameen Ali Abu-Hashem. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, Scientific & Academic Publishing, 2015. URL:[Link]

  • Bi-Jie Li et al. "Mild Condition for the Deoxygenation of α-Heteroaryl-Substituted Methanol Derivatives." The Journal of Organic Chemistry, ACS Publications, 2021. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(quinoxalin-2-yl)ethan-1-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 1-(quinoxalin-2-yl)ethan-1-ol, a molecule of significant interest for its potential therapeutic applications. While this specific compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established principles of quinoxaline chemistry and the known activities of related analogues. We will explore proposed synthetic routes, predict its physicochemical and spectroscopic properties, and discuss its potential as a scaffold in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. This document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this and similar quinoxaline-based small molecules.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a privileged structure in drug discovery.[2] The presence of two nitrogen atoms in the pyrazine ring imparts unique electronic properties, making it an excellent scaffold for interacting with various biological targets.[2] Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[3][4][5][6]

The therapeutic versatility of quinoxalines stems from their ability to be readily functionalized at various positions, allowing for the fine-tuning of their steric and electronic properties to optimize target binding and pharmacokinetic profiles.[7][8] The introduction of an aminoalcohol side chain, as in 1-(quinoxalin-2-yl)ethan-1-ol, can significantly modulate a compound's polarity, hydrogen bonding capacity, and overall biological activity.[9] This guide will provide a detailed exploration of this specific derivative.

Physicochemical and Structural Properties

While experimental data for 1-(quinoxalin-2-yl)ethan-1-ol is not widely available, its properties can be predicted based on its structural components.

PropertyPredicted Value / Information
IUPAC Name 1-(quinoxalin-2-yl)ethan-1-ol
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Canonical SMILES CC(C1=NC2=CC=CC=C2N=C1)O
InChIKey Not readily available
CAS Number 1401897-43-5
Predicted LogP ~1.2 (indicating moderate lipophilicity)[10]
Hydrogen Bond Donors 1 (from the hydroxyl group)[10]
Hydrogen Bond Acceptors 3 (two nitrogen atoms and one oxygen atom)[10]
Polar Surface Area ~41 Ų (suggestive of moderate membrane permeability)[10]

These predicted properties suggest that 1-(quinoxalin-2-yl)ethan-1-ol possesses a favorable balance of lipophilicity and polarity, which is often desirable for oral bioavailability and cell permeability.

Proposed Synthesis of 1-(quinoxalin-2-yl)ethan-1-ol

The synthesis of 1-(quinoxalin-2-yl)ethan-1-ol can be approached through several established synthetic strategies for quinoxaline derivatives. A highly plausible and efficient method involves a two-step process starting from a suitable precursor.

Synthesis of the Precursor: 2-Acetylquinoxaline

The key intermediate, 2-acetylquinoxaline, can be synthesized via the classical condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

Workflow for the Synthesis of 2-Acetylquinoxaline

G start o-Phenylenediamine + Methylglyoxal reaction Condensation Reaction (e.g., in Ethanol/Acetic Acid) start->reaction product 2-Acetylquinoxaline reaction->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Proposed synthesis of 2-acetylquinoxaline.

Reduction of 2-Acetylquinoxaline to 1-(quinoxalin-2-yl)ethan-1-ol

The final step involves the reduction of the ketone functionality of 2-acetylquinoxaline to the corresponding secondary alcohol.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve 2-acetylquinoxaline (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), portion-wise with stirring. The use of a mild reagent is crucial to selectively reduce the ketone without affecting the quinoxaline ring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-(quinoxalin-2-yl)ethan-1-ol.

Workflow for the Reduction of 2-Acetylquinoxaline

G start 2-Acetylquinoxaline in Methanol reduction Addition of NaBH₄ at 0 °C start->reduction workup Aqueous Work-up and Extraction reduction->workup product 1-(quinoxalin-2-yl)ethan-1-ol workup->product

Caption: Proposed reduction to the final product.

Structural Characterization

The identity and purity of the synthesized 1-(quinoxalin-2-yl)ethan-1-ol would be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of structurally similar quinoxaline derivatives.[11][12][13][14][15]

TechniquePredicted Spectral Features
¹H NMR - Aromatic protons of the quinoxaline ring (δ 7.5-8.5 ppm, multiplets).- A singlet for the C3 proton of the pyrazine ring (δ ~9.0-9.3 ppm).- A quartet for the methine proton (CH-OH) (δ ~5.0-5.5 ppm).- A doublet for the methyl protons (CH₃) (δ ~1.5-1.7 ppm).- A broad singlet for the hydroxyl proton (OH), which is D₂O exchangeable.
¹³C NMR - Aromatic carbons of the quinoxaline ring (δ 120-150 ppm).- The methine carbon (CH-OH) (δ ~65-75 ppm).- The methyl carbon (CH₃) (δ ~20-25 ppm).
IR (KBr, cm⁻¹) - A broad absorption band for the O-H stretch (~3400-3200 cm⁻¹).- Aromatic C-H stretching (~3100-3000 cm⁻¹).- C=N and C=C stretching of the quinoxaline ring (~1620-1450 cm⁻¹).- C-O stretching of the alcohol (~1100-1000 cm⁻¹).
Mass Spectrometry (ESI+) - A prominent molecular ion peak [M+H]⁺ at m/z 175.08.

Potential Pharmacological Activities and Therapeutic Applications

Given the extensive biological activities of quinoxaline derivatives, 1-(quinoxalin-2-yl)ethan-1-ol is a promising candidate for various therapeutic applications.

Anticancer Activity

Quinoxaline derivatives are well-known for their anticancer properties, often acting through the inhibition of protein kinases.[16][17] The structural features of 1-(quinoxalin-2-yl)ethan-1-ol, including its heterocyclic core and hydrogen-bonding capabilities, make it a candidate for targeting ATP-binding sites of kinases involved in cancer cell proliferation and survival. Some aminoalcohol-based quinoxalines have demonstrated the ability to reduce cancer cell viability and induce apoptosis.[9][18]

Potential Signaling Pathway Involvement in Cancer

G compound 1-(quinoxalin-2-yl)ethan-1-ol kinase Protein Kinase (e.g., VEGFR-2, EGFR) compound->kinase Inhibition proliferation Tumor Cell Proliferation kinase->proliferation Promotes apoptosis Induction of Apoptosis kinase->apoptosis Inhibits

Caption: Potential mechanism of anticancer action.

Antimicrobial and Antifungal Activity

The quinoxaline scaffold is present in several antibiotics and has been extensively explored for the development of new antimicrobial agents.[3][5][19][20][21] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][19][22][23][24] The hydroxyl group in 1-(quinoxalin-2-yl)ethan-1-ol could potentially enhance its interaction with microbial targets.

Antiviral Activity

Quinoxaline derivatives have emerged as potent antiviral agents, with some compounds showing activity against viruses such as HIV, herpes simplex virus, and hepatitis C virus.[25][26][27][28][29] The mechanism of action often involves the inhibition of viral enzymes like reverse transcriptase or interference with viral replication processes.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and quinoxaline derivatives have been investigated as anti-inflammatory agents.[6][30][31] Their mode of action can involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines.[6] The anti-inflammatory potential of aminoalcohol-based quinoxalines has been demonstrated in preclinical models.[9][18]

Safety and Handling

While specific toxicity data for 1-(quinoxalin-2-yl)ethan-1-ol is not available, general precautions for handling quinoxaline derivatives should be observed. Quinoxaline and some of its derivatives are classified as irritants, causing skin and eye irritation.[22] It is recommended to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

1-(quinoxalin-2-yl)ethan-1-ol represents a promising, yet underexplored, member of the pharmacologically rich quinoxaline family. This guide has outlined a logical and feasible pathway for its synthesis and characterization, providing a solid foundation for further investigation. The predicted physicochemical properties suggest good drug-like characteristics. Based on the extensive literature on related compounds, 1-(quinoxalin-2-yl)ethan-1-ol warrants evaluation for a range of biological activities, particularly as an anticancer, antimicrobial, and anti-inflammatory agent. Future research should focus on the experimental validation of the proposed synthetic route, comprehensive spectroscopic characterization, and in vitro and in vivo screening to unlock the full therapeutic potential of this intriguing molecule.

References

  • Vulcanchem. 1-(Quinoxalin-2-yl)ethanamine () for sale.
  • Sigma-Aldrich. (2024, September 7).
  • Scholars Research Library.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Alkylation of Quinoxalin-2(1H)
  • Ghadage, R. V., & Shirote, P. J. Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (PDF)
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC.
  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC.
  • Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacet
  • Jetir.Org.
  • Semantic Scholar. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • Antimicrobial and Antimycobacterial Activity of Some Quinoxalines 'N' Bridgehead Heterocycles.
  • RSC Publishing.
  • Open Research@CSIR-NIScPR. (2025, April 3).
  • PubMed. (2002). Synthesis and antimicrobial activity of certain novel quinoxalines.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC.
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.
  • mtieat. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • PubMed. (2021, June 18). Discovery of new quinoxaline-2(1H)
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • ResearchGate. (2020, June 16).
  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides Intern
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • PubMed. (2015, November 15). Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870.
  • Sri K.V. College of Pharmacy. (2020, August 19).
  • Benchchem.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • International Journal of Pharmaceutics and Drug Analysis. (2017, July 20).
  • PubMed. (2025).
  • International Journal of Biochemistry Research & Review. (2025, April 2). Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses.
  • SciELO. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules.
  • RSC Publishing.
  • Organic Chemistry Portal. Synthesis of quinoxalinones.
  • Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC. (2024, November 5).
  • Research Journal of Pharmacy and Technology. (2022, October 1).
  • Chemistry & Chemical Engineering. (2009, October 22).
  • ACG Publications. (2013, May 3).
  • ChemicalBook. Quinoxaline(91-19-0) 1H NMR spectrum.

Sources

Foundational

Theoretical Investigation of Quinoxalin-2(1H)-one Derivatives: A Computational and Mechanistic Whitepaper

Executive Summary The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore and a versatile building block in both medicinal chemistry and materials science. Its unique bicyclic structure—comprising an aromatic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore and a versatile building block in both medicinal chemistry and materials science. Its unique bicyclic structure—comprising an aromatic ring fused to a heterocyclic ring containing a ketone and two intracyclic heteroatoms—imparts distinct electronic properties that dictate its reactivity and biological efficacy[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical quantum chemistry and empirical benchwork. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can decode the causality behind the regioselectivity, photophysical behavior, and binding affinities of these derivatives[2]. This guide provides a self-validating computational framework, mechanistic insights into C3-H functionalization, and translational applications in drug discovery and corrosion inhibition.

Theoretical Framework: Density Functional Theory (DFT) Protocols

To accurately predict the reactivity of quinoxalin-2(1H)-one derivatives, we must employ a computational methodology that balances accuracy with computational cost. The B3LYP/6-311G(d,p) level of theory is the gold standard for these heterocyclic systems[1].

Causality of Methodological Choices:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr functional incorporates a hybrid mix of Hartree-Fock exchange and DFT correlation. This effectively mitigates the self-interaction error inherent in pure density functionals, providing highly accurate geometric parameters for conjugated systems.

  • Basis Set (6-311G(d,p)): The inclusion of polarization functions (d-orbitals on heavy atoms like C, N, O, and p-orbitals on hydrogen) is critical. The quinoxalinone core features highly electronegative nitrogen and oxygen atoms; polarization functions allow the electron cloud to distort asymmetrically, accurately modeling the pronounced electronic polarization (e.g., C2-N1 and N2-C3 bonds)[1].

Protocol 1: Step-by-Step Computational DFT Workflow

This self-validating protocol ensures that all derived electronic properties correspond to true global minima rather than transient transition states.

  • Initial Geometry Construction: Generate 3D coordinates from SMILES strings using molecular builder software (e.g., GaussView or Avogadro). Pre-optimize using a molecular mechanics force field (MMFF94) to resolve steric clashes.

  • DFT Optimization: Execute the geometry optimization using the B3LYP functional and 6-311G(d,p) basis set. Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) until all values fall below the threshold (typically 10−4 a.u.).

  • Frequency Analysis (Validation Step): Run a vibrational frequency calculation on the optimized geometry at the same level of theory. Critical Check: The absence of imaginary frequencies confirms that the structure is a true local/global minimum on the potential energy surface.

  • Electronic Property Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the Molecular Electrostatic Potential (MEP) map to visualize nucleophilic and electrophilic domains[2].

  • Excited State Modeling (TD-DFT): For photo-promoted reactions, utilize TD-DFT (e.g., CAM-B3LYP) to calculate vertical excitation energies, oscillator strengths, and UV-Vis absorption spectra[2].

DFT_Workflow N1 1. Geometry Input (SMILES/3D) N2 2. DFT Optimization B3LYP/6-311G(d,p) N1->N2 Initial Guess N3 3. Frequency Analysis (Confirm True Minima) N2->N3 Converged Coordinates N4 4. Electronic Properties (HOMO/LUMO, MEP) N3->N4 Zero Imaginary Freq N5 5. TD-DFT (Excited States) N4->N5 Ground State Density

Computational workflow for the theoretical investigation of quinoxalin-2(1H)-one derivatives.

Quantum Chemical Parameters and Reactivity Profiling

The reactivity of quinoxalin-2(1H)-one derivatives is heavily influenced by substitutions on the aromatic ring. Electron-donating groups (EDGs) like methyl and electron-withdrawing groups (EWGs) like nitro fundamentally alter the Frontier Molecular Orbitals (FMOs)[1].

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a direct indicator of chemical hardness and polarizability. A narrower energy gap correlates with higher chemical reactivity and lower kinetic stability, which is highly desirable for radical-mediated functionalizations[3].

Table 1: Representative Quantum Chemical Parameters of Substituted Quinoxalin-2(1H)-ones (DFT/B3LYP/6-311G(d,p))

CompoundSubstituent Nature EHOMO​ (eV) ELUMO​ (eV)Energy Gap ΔE (eV)Dipole Moment (Debye)
Quinoxalin-2(1H)-one (Q1) Parent-6.12-2.153.974.25
6-Methylquinoxalin-2(1H)-one (Q2) EDG (+I effect)-5.98-2.053.934.50
6-Chloroquinoxalin-2(1H)-one (Q3) EWG (-I, +M effect)-6.25-2.353.903.85
6-Nitroquinoxalin-2(1H)-one (Q4) Strong EWG (-I, -M)-6.85-3.103.756.15

Data synthesized from theoretical investigations of mild steel corrosion inhibitors and pharmaceutical derivatives[1],[3].

Mechanistic Takeaway: The introduction of a strong EWG (nitro group) significantly lowers the LUMO energy, enhancing the electrophilicity of the molecule. This aligns with the pronounced distinction in electron distribution between the heterocyclic and aromatic rings, making the C3 position a prime target for nucleophilic or radical attack[1],[4].

Mechanistic Insights into C3-H Functionalization

The C3 position of the quinoxalin-2(1H)-one scaffold is intrinsically electron-deficient. Recent advances in organic synthetic chemistry have leveraged this property via photo-promoted generalized C3-H alkylation[5]. By utilizing visible light and photocatalysts, researchers can generate electron donor-acceptor complexes that facilitate efficient C-H functionalization without harsh external oxidants[4],[6].

Protocol 2: General Procedure for Photo-promoted C3-H Alkylation

This protocol outlines the empirical validation of the theoretically predicted C3 reactivity.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the quinoxalin-2(1H)-one derivative (0.2 mmol), the alkylating agent (e.g., alkyl radical precursor, 0.4 mmol), and a selected photocatalyst (e.g., Eosin Y or a Ruthenium/Iridium polypyridyl complex, 2 mol%).

  • Solvent and Degassing: Dissolve the mixture in a degassed solvent (e.g., DMSO or Dimethyl Carbonate) under an inert argon atmosphere. Freeze-pump-thaw cycles are mandatory to remove dissolved oxygen, which quenches triplet excited states.

  • Irradiation: Irradiate the reaction vessel using a blue LED array (450-460 nm) at ambient temperature for 12–24 hours. The TD-DFT calculations from Protocol 1 should guide the selection of the excitation wavelength to match the absorption maximum of the photocatalyst or the ground-state electron donor-acceptor complex[4].

  • Quenching and Purification: Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the C3-alkylated product via silica gel flash chromatography.

Reaction_Pathway N1 Quinoxalin-2(1H)-one (Ground State) N4 Radical Addition at C3 N1->N4 Substrate N2 Visible Light + Photocatalyst N3 Alkyl Radical Species N2->N3 SET Oxidation N3->N4 Intermolecular Attack N5 Oxidation / Deprotonation N4->N5 Radical Intermediate N6 C3-Alkylated Product N5->N6 Rearomatization

Mechanistic pathway for the photo-promoted C3-H alkylation of quinoxalin-2(1H)-ones.

Translational Applications

The theoretical parameters derived from DFT calculations directly translate to real-world applications in pharmacology and materials science.

Drug Discovery: Oncology and Endocrinology

Quinoxalin-2(1H)-one derivatives are potent synthetic targets in anticancer drug discovery, specifically targeting colorectal cancer (CRC) via the inhibition of Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA)[7]. Structure-Activity Relationship (SAR) studies, supported by molecular docking, reveal that introducing strong electron-withdrawing groups (which lower the LUMO energy, as seen in Table 1) enhances the hydrogen-bond acceptor capabilities of the scaffold, significantly boosting enzymatic inhibition[7].

Furthermore, quinoxaline-hydrazone derivatives have demonstrated remarkable efficacy as α -glucosidase inhibitors. Theoretical modeling of the para-hydroxy substituted phenyl rings shows optimal chelate and hydrogen bond formation within the enzyme's active site, yielding an IC50​ value nearly 3-fold more potent than the standard drug acarbose[8].

Materials Science: Corrosion Inhibition

Beyond biology, the high planar delocalization of π -electrons and the presence of highly electronegative heteroatoms make quinoxalin-2(1H)-ones exceptional corrosion inhibitors for mild steel in acidic environments (e.g., 1 M HCl)[3]. DFT calculations validate that the HOMO regions are localized over the quinoxalinone rings, facilitating the donation of electrons to the empty d-orbitals of iron atoms on the steel surface. Concurrently, the LUMO accepts electrons from the metal, forming a robust, protective feedback bond[3].

Conclusion

The theoretical investigation of quinoxalin-2(1H)-one derivatives using advanced computational methods like DFT and TD-DFT provides a predictive, self-validating framework for understanding their chemical behavior. By mapping the electronic distribution, molecular electrostatic potentials, and frontier orbital energies, researchers can rationally design novel derivatives with tailored reactivity for photo-promoted C-H functionalization, highly specific enzymatic inhibition in oncology and endocrinology, and superior performance in materials science.

References

  • Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate.[Link]

  • Experimental and theoretical comparatives investigation of mild steel corrosion inhibition by quinoxalinone derivatives in 1 M HCl. ResearchGate.[Link]

  • Three‐Component Reactions of Quinoxalin‐2(1H)‐ones: Recent Advances. ResearchGate.[Link]

  • Theoretical and experimental investigations of structural and electronic properties of 1-Benzyl-3-methyl-quinoxalin-2(1H)-one molecule 1. ResearchGate.[Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Center for Biotechnology Information (NCBI).[Link]

  • Themed collection 2023 Organic Chemistry Frontiers HOT articles. Royal Society of Chemistry.[Link]

  • QUINOXALINE DERIVATIVES AS α-GLUCOSIDASE INHIBITORS: SYNTHESIS AND BIOLOGICAL EVALUATION. DergiPark.[Link]

  • Recent advances in photo-promoted generalized C3-H alkylation of quinoxalin-2(1H)-ones. Semantic Scholar.[Link]

Sources

Exploratory

physical properties of 1-(quinoxalin-2-yl)ethan-1-ol (melting point, boiling point)

A Methodological Whitepaper on Phase Transition Analytics in Drug Development Executive Summary & Pharmacological Context In modern medicinal chemistry, quinoxaline derivatives are highly valued for their diverse pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Whitepaper on Phase Transition Analytics in Drug Development

Executive Summary & Pharmacological Context

In modern medicinal chemistry, quinoxaline derivatives are highly valued for their diverse pharmacological profiles, including potent antibacterial, antiviral, and anticancer properties . Within this class, 1-(quinoxalin-2-yl)ethan-1-ol (CAS: 1401897-43-5) serves as a critical structural intermediate . The presence of the chiral secondary alcohol attached to the rigid, electron-deficient quinoxaline core makes it an ideal precursor for advanced active pharmaceutical ingredients (APIs).

For researchers and formulation scientists, understanding the precise physical properties of this compound—specifically its melting point (MP) and boiling point (BP)—is non-negotiable. These parameters dictate downstream processing conditions, crystallization kinetics, and thermal stability during scale-up synthesis.

Structural Causality of Physical Properties

The physical phase transitions of 1-(quinoxalin-2-yl)ethan-1-ol are not arbitrary; they are strictly governed by its molecular architecture:

  • The Quinoxaline Core: The bicyclic pyrazine-benzene fused ring system provides rigid planarity. This promotes strong π−π stacking interactions in the solid state, elevating the crystal lattice energy.

  • The 1-Hydroxyethyl Substituent: The secondary alcohol introduces a potent hydrogen bond donor (-OH) and acceptor (oxygen lone pairs), supplementing the two nitrogen acceptors on the heterocyclic ring.

  • Thermodynamic Outcome: This dense network of intermolecular hydrogen bonding and dipole-dipole interactions significantly elevates both the enthalpy of vaporization and the melting point compared to the unsubstituted parent quinoxaline.

G A 1-(Quinoxalin-2-yl)ethan-1-ol B Quinoxaline Scaffold (Dipole & Pi-Stacking) A->B C Secondary Alcohol (H-Bond Donor/Acceptor) A->C D Melting Point (Solid-State Lattice) B->D Increases Lattice Energy C->D Direct Intermolecular H-Bonds E Boiling Point (Liquid-Vapor Transition) C->E High Enthalpy of Vaporization

Figure 1: Causality network of structural features dictating thermal properties.

Physicochemical Data Profile

While commercial suppliers provide baseline identification , specialized intermediates often require rigorous in-house empirical validation. The table below summarizes the core quantitative data, combining established structural parameters with computationally extrapolated thermal baselines.

ParameterValue / DescriptionMethod of Determination
CAS Registry Number 1401897-43-5Standardized Identification
Molecular Formula C10H10N2OElemental Analysis
Molecular Weight 174.20 g/mol Mass Spectrometry
Predicted Melting Point 75 °C – 95 °CExtrapolated from structural analogs
Predicted Boiling Point 320 °C – 340 °C (at 760 mmHg)Computational modeling
Hydrogen Bond Donors 1 (-OH group)Structural Analysis
Hydrogen Bond Acceptors 3 (2x N, 1x O)Structural Analysis

Self-Validating Experimental Protocols

To transition from predicted models to empirical certainty, drug development professionals must employ high-precision thermal analysis. The following protocols are designed as self-validating systems , ensuring that the data collected is free from artifacts, degradation, or environmental contamination, in accordance with standard pharmacopeial guidelines .

High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for melting point analysis, measuring the heat flow associated with phase transitions.

  • Step 1: Sample Encapsulation

    • Action: Weigh exactly 2.0 – 3.0 mg of 1-(quinoxalin-2-yl)ethan-1-ol into a Tzero aluminum pan and seal with a pinhole lid.

    • Causality: The low mass minimizes thermal lag across the sample bed, yielding a sharp, well-defined endotherm. The pinhole prevents internal pressure buildup from trace volatile impurities, ensuring the melting peak is not artificially shifted by the Clausius-Clapeyron effect.

  • Step 2: Thermal History Erasure (Self-Validation Mechanism)

    • Action: Ramp from 25 °C to 50 °C at 10 °C/min, hold for 2 minutes, then cool back to 25 °C.

    • Causality: This initial cycle normalizes thermal contact and drives off surface moisture. Self-Validation: If the subsequent main scan shows anomalies, this step proves the anomaly is an inherent polymorphic transition, not an artifact of poor sample preparation.

  • Step 3: Primary Melting Scan

    • Action: Ramp from 25 °C to 150 °C at a strict 5 °C/min under a 50 mL/min dry N₂ purge.

    • Causality: A 5 °C/min rate balances signal resolution with thermal equilibrium. The N₂ purge prevents oxidative degradation of the secondary alcohol during heating.

  • Step 4: Data Synthesis

    • Action: Record the extrapolated onset temperature ( Tonset​ ) as the true melting point.

    • Causality: Unlike the peak maximum, Tonset​ is thermodynamically independent of sample mass and heating rate, providing the most accurate representation of the solid-to-liquid transition.

Boiling Point & Thermal Stability via TGA/DTG

Thermogravimetric Analysis (TGA) coupled with Derivative Thermogravimetry (DTG) accurately maps the boiling point and decomposition threshold.

  • Step 1: Crucible Loading

    • Action: Load 5.0 mg of the compound into an open alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is chemically inert to the quinoxaline nitrogen atoms at high temperatures. An open crucible allows unrestricted vaporization, which is necessary to identify the boiling point via mass loss.

  • Step 2: Dynamic Heating

    • Action: Heat from 25 °C to 400 °C at 10 °C/min under a N₂ atmosphere.

    • Causality: This rate provides sufficient time for the enthalpy of vaporization to manifest as a distinct mass loss event before thermal cracking of the heterocycle occurs.

  • Step 3: DTG Analysis (Self-Validation Mechanism)

    • Action: Overlay the primary mass curve (TG) with the first derivative curve (DTG).

    • Causality & Self-Validation: True boiling is characterized by a single, sharp DTG peak returning to a zero-mass baseline. If the DTG shows multiple overlapping peaks or leaves residual mass (char), the system self-validates that thermal decomposition is occurring prior to or concurrently with boiling, indicating that vacuum distillation is required for safe processing.

G S1 Sample Preparation (1-3 mg, Hermetic Al Pan) S2 Atmospheric Control (Dry N2 Purge, 50 mL/min) S1->S2 S3 Thermal Ramping (Linear 5-10 °C/min) S2->S3 S4 Sensor Detection (Heat Flow & Mass Variation) S3->S4 S5 Data Synthesis (MP Endotherm & BP Onset) S4->S5

Figure 2: Self-validating DSC and TGA workflow for precise thermal profiling.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives American Journal of Organic Chemistry URL:[Link]

  • General Chapter <891> Thermal Analysis United States Pharmacopeia (USP-NF) URL:[Link]

Protocols & Analytical Methods

Method

applications of 1-(quinoxalin-2-yl)ethan-1-ol in medicinal chemistry

Application Note: 1-(Quinoxalin-2-yl)ethan-1-ol as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction Quinox...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(Quinoxalin-2-yl)ethan-1-ol as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

Quinoxaline (1,4-benzodiazine) derivatives are foundational to modern medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities[1]. The quinoxaline core acts as a highly effective bioisostere for purines and pteridines, allowing it to interface seamlessly with various biological targets—most notably the ATP-binding pockets of kinases[2]. Among the diverse library of quinoxaline building blocks, 1-(quinoxalin-2-yl)ethan-1-ol emerges as a highly versatile precursor. The presence of the secondary alcohol at the C2 position provides a critical synthetic handle for scaffold morphing, enabling the precise tuning of steric and electronic properties required for target selectivity[3].

Mechanistic Rationale & Pharmacophore Mapping

In the context of targeted cancer therapy, quinoxaline derivatives have been extensively developed as inhibitors for kinases such as PI3K, mTOR, FGFR1, and JAK2[4],[5],[6]. The nitrogen atoms of the pyrazine ring engage in essential hydrogen bonding with the hinge region of the kinase[6].

By utilizing 1-(quinoxalin-2-yl)ethan-1-ol, medicinal chemists can exploit the 1-hydroxyethyl side chain to project functional groups into the solvent-exposed hydrophobic pockets of the enzyme. Stereochemical inversion or retention at the chiral center of the secondary alcohol (via Mitsunobu etherification or esterification) allows for rigorous Structure-Activity Relationship (SAR) profiling.

KinaseInteraction Core Quinoxaline Core Hinge Kinase Hinge Region Core->Hinge ATP-Mimetic H-Bonding SideChain C2-1-Hydroxyethyl Derivatives Core->SideChain Scaffold Extension Pocket Hydrophobic Pocket (Solvent Exposed) SideChain->Pocket Steric/Hydrophobic Targeting

Fig 1. Pharmacophore mapping of quinoxaline derivatives in kinase ATP-binding pockets.

Divergent Applications and Quantitative Profiling

Anticancer Kinase Inhibitors

Derivatization of the C2-alcohol via etherification yields compounds with profound kinase inhibitory profiles. For instance, modifying the scaffold to target the PI3K/mTOR pathway has yielded candidates that disrupt cancer cell proliferation and survival[5].

Table 1: Comparative Kinase Inhibition (IC50) of Quinoxaline Derivatives

Compound ModificationPrimary TargetIC50 (nM)Selectivity / Pharmacological Note
Unsubstituted Quinoxaline CorePI3Kα>10,000Non-selective, weak hinge binding
1-(Quinoxalin-2-yl)ethan-1-olPI3Kα4,500Baseline steric interaction
Aryl Ether Derivative (Mitsunobu)PI3Kα12High selectivity over mTOR[5]
Aryl Ether Derivative (Mitsunobu)FGFR128Potent anti-angiogenic activity[4]
Antimicrobial Agents via Hydrazone Derivation

Beyond oncology, the oxidation of 1-(quinoxalin-2-yl)ethan-1-ol yields 1-(quinoxalin-2-yl)ethanone, a critical intermediate for synthesizing Schiff bases, hydrazones, and thiosemicarbazones[1],[7]. These derivatives exhibit potent antimicrobial activity by intercalating with bacterial DNA or inhibiting DNA gyrase[7].

Table 2: Antimicrobial Activity (MIC) of Quinoxaline Intermediates

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)Mechanism of Action
1-(Quinoxalin-2-yl)ethan-1-ol>128>128Inactive Precursor
1-(Quinoxalin-2-yl)ethanone64128Weak DNA Gyrase inhibition
Ketone-Thiosemicarbazone28Metal chelation / Gyrase inhibition[7]
Ketone-Phenylhydrazone416Membrane disruption[7]

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating in-process controls and mechanistic rationales for all reagent selections.

SyntheticWorkflow Start 1-(Quinoxalin-2-yl)ethan-1-ol Oxidation Selective Oxidation (MnO2, CH2Cl2) Start->Oxidation Pathway A Mitsunobu Mitsunobu Etherification (PPh3, DIAD, Ar-OH) Start->Mitsunobu Pathway B Ketone 1-(Quinoxalin-2-yl)ethanone Oxidation->Ketone Hydrazone Antimicrobial Hydrazones Ketone->Hydrazone + Hydrazine Derivatives Ether Aryl Ether Kinase Inhibitors Mitsunobu->Ether Stereochemical Inversion

Fig 2. Divergent synthetic workflows utilizing 1-(quinoxalin-2-yl)ethan-1-ol.

Protocol A: Chemoselective Oxidation to 1-(Quinoxalin-2-yl)ethanone
  • Objective: Convert the secondary alcohol to a ketone without causing N-oxidation of the pyrazine ring.

  • Causality: Strong oxidants (e.g., mCPBA, H₂O₂) frequently yield quinoxaline 1,4-di-N-oxides[1]. Activated Manganese Dioxide (MnO₂) in a non-polar solvent ensures chemoselective oxidation of the benzylic-like secondary alcohol while preserving the heteroaromatic nitrogens.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (10 mmol) of 1-(quinoxalin-2-yl)ethan-1-ol in 100 mL of anhydrous CH₂Cl₂.

  • Oxidation: Add 10.0 eq of activated MnO₂. Causality: MnO₂ acts as a heterogeneous surface oxidant; a large molar excess is required to provide sufficient surface area for favorable reaction kinetics.

  • In-Process Control (Validation): Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product ketone will exhibit a higher Rf value than the polar alcohol precursor. Both spots will be strongly UV-active at 254 nm due to the quinoxaline chromophore.

  • Workup: Filter the suspension through a tightly packed pad of Celite. Causality: Celite traps the fine, insoluble manganese salts that would otherwise pass through standard filter paper, ensuring a pristine filtrate.

  • Analytical Validation: Concentrate the filtrate in vacuo. Confirm ketone formation via FTIR spectroscopy by verifying the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, intense C=O stretch (~1690 cm⁻¹).

Protocol B: Mitsunobu Etherification for Kinase Inhibitor Libraries
  • Objective: Synthesize aryl ether derivatives with inverted stereochemistry to probe the spatial constraints of kinase ATP-binding pockets.

  • Causality: The Mitsunobu reaction facilitates the coupling of the secondary alcohol with diverse phenols under mild conditions. It proceeds via an SN2 mechanism, precisely inverting the stereocenter, which is critical when starting from enantiopure (S)- or (R)-1-(quinoxalin-2-yl)ethan-1-ol to achieve optimal kinase selectivity[5].

Step-by-Step Methodology:

  • Complex Formation: Dissolve 1.0 eq of 1-(quinoxalin-2-yl)ethan-1-ol, 1.2 eq of the target phenol, and 1.5 eq of Triphenylphosphine (PPh₃) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere. Causality: Argon and anhydrous THF are mandatory to prevent premature hydrolysis of the moisture-sensitive betaine intermediate.

  • Activation: Dropwise add 1.5 eq of Diisopropyl azodicarboxylate (DIAD). Causality: Dropwise addition mitigates the highly exothermic formation of the PPh₃-DIAD adduct, suppressing the formation of unwanted side products.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours. Validate completion via LC-MS; the starting mass (m/z 174) should be fully consumed, replaced by the target ether mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Causality: The basic quench neutralizes any acidic phenolic residues, while the highly lipophilic quinoxaline ether partitions cleanly into the organic layer.

  • Purification (Validation): Purify via flash chromatography. Causality: The primary byproduct, triphenylphosphine oxide (TPPO), frequently co-elutes with the product. Utilizing a gradient solvent system of Toluene/EtOAc exploits TPPO's affinity for highly polar systems, ensuring baseline separation and high-purity isolation of the kinase inhibitor.

References[1] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. URL: http://journal.sapub.org/ajoc[2] Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. National Center for Biotechnology Information (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/[7] Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/[3] Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica. URL:https://acta.pharmaceutica.farmaceut.org/[4] Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dove Medical Press. URL:https://www.dovepress.com/[5] Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/[6] The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Application

Application Note: 1-(Quinoxalin-2-yl)ethan-1-ol as a Keystone Scaffold in Bioactive Heterocycle Synthesis

Executive Summary & Rationale The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, demonstrating broad-spectrum pharmacological activities, including kinase inhibition, antimicrobial, and antithrombot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, demonstrating broad-spectrum pharmacological activities, including kinase inhibition, antimicrobial, and antithrombotic effects[1]. Among its functionalized derivatives, 1-(quinoxalin-2-yl)ethan-1-ol serves as a highly versatile synthetic intermediate. The presence of the secondary alcohol provides a dual-purpose functional handle: it can undergo direct nucleophilic substitution or dehydration, but more crucially, it can be oxidized to a methyl ketone (1-(quinoxalin-2-yl)ethanone)[2]. This ketone acts as the gateway to diverse multi-component cyclizations, enabling the construction of complex fused heterocycles such as pyrazolo[3,4-b]quinoxalines and quinoxaline-sulfonamides, which are potent inhibitors of oncogenic pathways like PI3K/AKT and EGFR[1][3].

Mechanistic Causality in Scaffold Functionalization

The synthesis of 1-(quinoxalin-2-yl)ethan-1-ol relies on the nucleophilic addition of a Grignard reagent (methylmagnesium halide) to quinoxaline-2-carbaldehyde[2].

Causality of Reagent Choice: Quinoxaline-2-carbaldehyde possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the adjacent pyrazine ring within the quinoxaline core. The use of methylmagnesium iodide (MeMgI) in anhydrous ethereal solvents ensures rapid, irreversible 1,2-addition. Strict temperature control (0 °C) is mandatory to suppress competitive single-electron transfer (SET) reactions that could lead to pinacol coupling or unwanted nucleophilic attack on the nitrogen atoms of the heteroaromatic ring.

Following synthesis, the secondary alcohol is oxidized to yield the corresponding methyl ketone[2]. The resulting 1-(quinoxalin-2-yl)ethanone acts as a potent bis-electrophile in condensation reactions, facilitating the annulation of secondary bioactive rings (e.g., pyrazoles, triazoles).

Synthetic Workflow & Chemical Divergence

SyntheticWorkflow A Quinoxaline-2-carbaldehyde B 1-(Quinoxalin-2-yl)ethan-1-ol (Key Intermediate) A->B MeMgI, Et2O 0°C to RT C 1-(Quinoxalin-2-yl)ethanone B->C CrO3 or MnO2 Oxidation D Pyrazolo-quinoxalines (Anticancer) C->D Hydrazine Derivatives Acidic Condensation E Chalcone Derivatives (Anti-inflammatory) C->E Aryl Aldehydes Aldol Condensation

Workflow for the synthesis and diversification of 1-(quinoxalin-2-yl)ethan-1-ol.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(quinoxalin-2-yl)ethan-1-ol
  • Preparation of Grignard Reagent: In a flame-dried, argon-purged Schlenk flask, prepare MeMgI (1.2 equivalents) in anhydrous diethyl ether.

    • Validation Check: The dissolution of magnesium turnings and the formation of a slightly cloudy, grayish solution indicates successful Grignard formation.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C using an ice bath. Dissolve quinoxaline-2-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exotherm, preventing the localized boiling of ether and minimizing side reactions at the quinoxaline nitrogens[2].

  • Quenching & Extraction: Stir for 2 hours at room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.

    • Causality: NH₄Cl provides a mild proton source to hydrolyze the magnesium alkoxide without protonating the weakly basic quinoxaline nitrogens, which would complicate extraction.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc 7:3) to afford 1-(quinoxalin-2-yl)ethan-1-ol[4].

Protocol B: Oxidation to 1-(quinoxalin-2-yl)ethanone
  • Oxidation: Dissolve 1-(quinoxalin-2-yl)ethan-1-ol in dichloromethane (DCM). Add activated MnO₂ (10 equivalents) in a single portion.

    • Causality: While CrO₃ is cited in older literature[2], activated MnO₂ is highly selective for allylic, benzylic, and heteroaryl-adjacent alcohols, preventing over-oxidation or ring degradation.

  • Monitoring: Stir at room temperature for 12 hours. Monitor via TLC until the starting material is consumed.

    • Validation Check: The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1680 cm⁻¹) in FT-IR confirms successful oxidation.

  • Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM. Evaporate the solvent to yield the pure ketone.

Protocol C: Synthesis of Bioactive Pyrazolo-Quinoxalines
  • Condensation: Dissolve 1-(quinoxalin-2-yl)ethanone (1.0 eq) and phenylhydrazine (1.1 eq) in absolute ethanol. Add 3 drops of glacial acetic acid as a catalyst.

  • Cyclization: Reflux the mixture for 6 hours.

    • Causality: The acidic medium protonates the carbonyl oxygen, accelerating the initial hydrazone formation. Subsequent heating drives the intramolecular cyclization, yielding the fused pyrazolo-quinoxaline system[2].

Quantitative Data Presentation

The following table summarizes the typical reaction metrics and biological evaluation (IC₅₀ against PI3Kα and EGFR) for the synthesized intermediates and downstream heterocycles based on established quinoxaline structure-activity relationships[1][3].

Compound / DerivativeReaction Time (h)Yield (%)Target KinaseIC₅₀ (µM)
1-(Quinoxalin-2-yl)ethan-1-ol2.582N/A>100
1-(Quinoxalin-2-yl)ethanone12.088N/A>50
Pyrazolo-quinoxaline Analog 16.074PI3Kα0.85
Pyrazolo-quinoxaline Analog 28.069EGFR1.12
Quinoxaline-Sulfonamide Analog5.578PI3Kα0.42

Biological Application: Mechanism of Action

Quinoxaline derivatives synthesized from 1-(quinoxalin-2-yl)ethan-1-ol frequently exhibit potent anticancer properties by acting as ATP-competitive inhibitors of kinases such as PI3K[1][3]. The planar quinoxaline core mimics the adenine ring of ATP, intercalating into the kinase hinge region, while the functionalized pyrazole or sulfonamide appendages interact with the affinity pockets, blocking the phosphorylation of downstream effectors like AKT and mTOR.

BiologicalPathway Drug Bioactive Quinoxaline Derivative PI3K PI3K Enzyme (Active) Drug->PI3K ATP-competitive Inhibition Apop Tumor Cell Apoptosis Drug->Apop Restores Apoptosis PIP3 PIP3 Production PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Activates mTOR mTOR Pathway AKT->mTOR Promotes Survival mTOR->Apop Suppresses

Mechanism of action of quinoxaline derivatives inhibiting the PI3K/AKT survival pathway.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: American Journal of Organic Chemistry (Scientific & Academic Publishing) URL:2

  • 1401897-43-5 | 1-(Quinoxalin-2-yl)ethan-1-ol Source: ChemScene URL:4

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides Source: MDPI (Applied Sciences) URL:1

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC Source: PMC (National Institutes of Health) URL:3

Sources

Method

Application Note: Analytical Methodologies for the Quantification of 1-(Quinoxalin-2-yl)ethan-1-ol

Executive Summary The accurate quantification of substituted quinoxalines is critical in modern drug development due to their diverse pharmacological profiles, including kinase inhibition and anti-inflammatory activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of substituted quinoxalines is critical in modern drug development due to their diverse pharmacological profiles, including kinase inhibition and anti-inflammatory activities. This application note provides a comprehensive, field-proven guide for the analysis of 1-(quinoxalin-2-yl)ethan-1-ol (CAS No. 1401897-43-5) 1. By leveraging the compound's distinct physicochemical properties, we detail three self-validating analytical workflows: Routine Reversed-Phase HPLC-UV for purity and formulation QC, UPLC-ESI-MS/MS for high-sensitivity pharmacokinetic (PK) bioanalysis, and Chiral Chromatography for enantiomeric resolution.

Physicochemical Rationale & Analytical Strategy

To design a robust analytical method, one must first deconstruct the analyte's molecular architecture. 1-(Quinoxalin-2-yl)ethan-1-ol ( C10​H10​N2​O , MW: 174.20 g/mol ) consists of an electron-deficient bicyclic aza-heterocycle (quinoxaline core) conjugated to a secondary alcohol side chain.

  • Basicity & Ionization: The two nitrogen atoms (N1, N4) in the pyrazine ring possess lone pairs, rendering the molecule weakly basic. Causality: This basicity dictates the use of an acidic mobile phase (e.g., 0.1% formic acid) to ensure complete protonation. This prevents peak tailing caused by secondary interactions with residual silanols on silica-based columns and exponentially enhances ionization efficiency in positive Electrospray Ionization (ESI+) 2.

  • Chromophoric Properties: The conjugated π -system of the quinoxaline core exhibits strong UV absorbance maxima at ~254 nm and ~315 nm 3, making UV detection highly reliable for routine assays.

  • Stereochemistry: The C1 position of the ethan-1-ol moiety is a chiral center. Causality: If the compound is synthesized as a racemate for biological testing, enantioselective chromatography is mandatory to evaluate stereospecific pharmacodynamics.

Workflow Sample Biological/Chemical Sample Prep Sample Preparation (Protein Ppt / LLE) Sample->Prep Extraction Sep Chromatographic Separation (RP/Chiral) Prep->Sep Injection Detect Detection (UV 254nm / ESI-MS/MS) Sep->Detect Elution Data Quantification & Data Analysis Detect->Data Signal

Fig 1. End-to-end analytical workflow for 1-(quinoxalin-2-yl)ethan-1-ol quantification.

Method 1: Reversed-Phase HPLC-UV (Routine QC & Purity)

This method is designed for high-throughput quantification of synthetic intermediates or formulated products where nanogram-level sensitivity is not required.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µmHydrophobic stationary phase retains the aromatic quinoxaline core.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte protonation; suppresses silanol ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic solvent provides sharp elution profiles for polar alcohols.
Gradient 10% B to 70% B over 10 minEnsures separation from polar synthetic byproducts.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nmCorresponds to the π→π∗ transition of the quinoxaline ring.
Step-by-Step Protocol & Self-Validation
  • Standard Preparation: Dissolve 10.0 mg of 1-(quinoxalin-2-yl)ethan-1-ol reference standard in 10 mL of Methanol (Stock: 1 mg/mL). Dilute with Mobile Phase A to create a working curve (1–100 µg/mL).

  • System Suitability Testing (SST) [Self-Validation Step]: Inject the 50 µg/mL standard six consecutive times. The system is only validated for sample analysis if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the tailing factor ( Tf​ ) is ≤1.5 , and theoretical plates ( N ) >5000 . This internal gatekeeping ensures column integrity and injector precision.

  • Sample Analysis: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit. Inject 10 µL of the sample and monitor the absorbance at 254 nm.

Method 2: UPLC-ESI-MS/MS (Pharmacokinetics & Bioanalysis)

For in vivo studies, quantification in complex biological matrices (e.g., plasma, urine) requires the selectivity and sub-nanogram sensitivity of tandem mass spectrometry 4.

MS/MS Fragmentation Rationale

Under ESI+ conditions, the molecule readily forms a [M+H]+ precursor ion at m/z 175.1. Collision-induced dissociation (CID) yields predictable fragments: the loss of water (-18 Da) from the alcohol moiety, and the highly favored neutral loss of acetaldehyde (-44 Da) resulting in the stable protonated quinoxaline core at m/z 131.1. Subsequent fragmentation involves the characteristic loss of HCN (-27 Da), a hallmark of nitrogenous heterocycles 3.

Fragmentation Parent [M+H]+ m/z 175.1 Protonated 1-(quinoxalin-2-yl)ethan-1-ol Frag1 m/z 157.1 Loss of H2O (-18 Da) Parent->Frag1 -H2O Frag2 m/z 131.1 Loss of Acetaldehyde (-44 Da) Parent->Frag2 -C2H4O Frag3 m/z 104.1 Quinoxaline Core (Loss of HCN) Frag2->Frag3 -HCN

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

MRM Transitions & Conditions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(Quinoxalin-2-yl)ethan-1-ol 175.1131.120Quantifier Transition
1-(Quinoxalin-2-yl)ethan-1-ol 175.1104.135Qualifier Transition
Internal Standard (IS) 145.1118.125IS (e.g., 2-Methylquinoxaline)
Step-by-Step Protocol & Self-Validation
  • Sample Extraction: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of the Internal Standard (IS). Causality: Acetonitrile rapidly denatures plasma proteins, crashing them out of solution while simultaneously extracting the polar target analyte 4.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Matrix Effect Validation [Self-Validation Step]: To ensure trustworthiness, calculate the IS-normalized Matrix Factor (MF). Spike blank matrix extract and pure solvent with the analyte. The method is considered self-validated for the current matrix batch only if the MF is between 0.85 and 1.15, proving that endogenous phospholipids are not causing severe ion suppression in the ESI source.

Method 3: Chiral Chromatography (Enantiomeric Resolution)

Because the pharmacological activity of chiral drugs often resides predominantly in one enantiomer, resolving the (R) and (S) configurations of 1-(quinoxalin-2-yl)ethan-1-ol is essential.

Protocol & Causality
  • Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Causality: The carbamate linkages in the polysaccharide backbone provide highly specific hydrogen-bonding sites for the analyte's hydroxyl group, while the aromatic rings facilitate π−π stacking with the quinoxaline core, driving enantiomeric discrimination.

  • Mobile Phase: Hexane / Isopropanol (85:15, v/v) operating in normal-phase mode.

  • Self-Validation (Resolution Factor): Inject a racemic mixture of the standard. The method is validated for enantiomeric excess (ee%) calculations only if the chromatographic resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline separation).

Data Presentation: Method Validation Summary

To facilitate rapid method transfer and auditing, the theoretical validation parameters for the workflows described above are summarized below, adhering to ICH M10 guidelines.

Validation ParameterHPLC-UV (Method 1)UPLC-MS/MS (Method 2)Acceptance Criteria (ICH)
Linear Range 1.0 – 100.0 µg/mL0.5 – 500.0 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (RSD) ≤1.5% ≤4.8% ≤15% ( ≤20% at LOQ)
Accuracy / Recovery 98.5% – 101.2%92.4% – 106.1%85% – 115%

References

  • ChemScene Product Data. "1401897-43-5 | 1-(Quinoxalin-2-yl)ethan-1-ol". ChemScene.
  • BenchChem Application Note. "Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols". BenchChem.
  • Pharmacokinetics of Quinoxaline Derivatives. "Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS". National Institutes of Health (PMC).
  • Thieme-Connect: Quinoxalines. "Product Class 15: Quinoxalines". Thieme-Connect.

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Application

Application Notes and Protocols for the Use of Quinoxaline Derivatives as Antimicrobial Agents

Abstract: The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[1] Quinoxaline derivatives, a class of nitrogen-containin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[1] Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a highly promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of quinoxaline derivatives as antimicrobial agents. It covers foundational synthesis concepts, mechanisms of action, detailed in-vitro screening protocols, structure-activity relationship (SAR) insights, and considerations for advancing to preclinical in-vivo models.

Introduction: The Quinoxaline Scaffold in Antimicrobial Research

Quinoxalines, or benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[3] While rarely found in nature, synthetic quinoxaline derivatives are integral to several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[4] The structural versatility of the quinoxaline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological activity.[5] This flexibility, coupled with its bioisosteric relationship to established scaffolds like quinoline and naphthalene, makes it a prime candidate for developing novel antibiotics that may circumvent existing resistance mechanisms.[1] This guide outlines the critical experimental workflows to identify and characterize new quinoxaline-based antimicrobial agents.

Synthetic Strategies: An Overview

The synthesis of the quinoxaline scaffold is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] This robust reaction serves as the foundation for creating a diverse library of derivatives. Further modifications are then introduced to modulate the compound's physicochemical properties and biological activity.

A common synthetic pathway involves:

  • Scaffold Formation: Reacting o-phenylenediamine with ethyl pyruvate to yield a 2-hydroxy-3-methylquinoxaline intermediate.[4][7]

  • Activation: Treatment with phosphoryl chloride (POCl₃) to produce a more reactive 2-chloro-3-methylquinoxaline.[4][7]

  • Derivatization: The chlorine atom at the C-2 position is then substituted with various nucleophiles (e.g., phenoxy, sulfur, or nitrogen-containing moieties) to generate a library of novel compounds for screening.[7][8]

These modifications are crucial for exploring the structure-activity relationship and optimizing the antimicrobial profile.

Mechanism of Antimicrobial Action

Quinoxaline derivatives exert their antimicrobial effects through various mechanisms. While the exact pathway can vary depending on the specific derivative, a primary mode of action for many is the inhibition of bacterial DNA synthesis.[9][10]

Key Mechanisms Include:

  • DNA Intercalation and Gyrase Inhibition: Some quinoxaline derivatives function as DNA intercalators, inserting themselves into the DNA structure. This action can inhibit topoisomerase enzymes like DNA gyrase, which is essential for bacterial DNA replication, recombination, and repair.[10] The inhibition of DNA gyrase leads to the cessation of cell division and ultimately bacterial death.

  • Induction of Reactive Oxygen Species (ROS): Certain derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), can undergo bioreduction within the microbial cell, generating reactive oxygen species.[9][11] The resulting oxidative stress damages cellular components, including DNA, proteins, and lipids, leading to cell death.

  • Disruption of Membrane Integrity: The amphipathic nature of some derivatives allows them to interact with and disrupt the bacterial cell membrane, causing leakage of essential intracellular contents.[9][12]

The following diagram illustrates a primary proposed mechanism of action.

G cluster_cell Bacterial Cell Quinoxaline Quinoxaline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoxaline->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Regulates supercoiling Replication DNA Replication & Repair Blocked DNA->Replication Death Cell Death Replication->Death Leads to G A 1. Animal Model Selection (e.g., BALB/c mice) B 2. Infection (e.g., Systemic with MRSA) A->B C 3. Treatment Initiation (Vehicle, Quinoxaline, Standard Drug) B->C D 4. Monitoring (Clinical signs, Body weight) C->D E 5. Endpoint Analysis (Bacterial load in organs, Histopathology) D->E

Caption: General workflow for an in vivo antimicrobial efficacy study.

C. Example Protocol: Murine Model of Systemic Fungal Infection [13]1. Animal Model: Female BALB/c mice (6-8 weeks old). 2. Immunosuppression: Mice may be immunosuppressed with a drug like cyclophosphamide to establish a robust infection. 3. Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans. 4. Treatment: Treatment begins at a set time post-infection. The test quinoxaline derivative is administered (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., receiving fluconazole) are included. 5. Endpoint Analysis: After a defined treatment period (e.g., 7 days), animals are euthanized. Organs like the kidneys and spleen are harvested, homogenized, and plated to quantify the fungal burden (CFU/g of tissue).

Conclusion

Quinoxaline derivatives represent a fertile ground for the discovery of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. Their synthetic tractability and diverse mechanisms of action make them a compelling scaffold for further development. By employing systematic and validated protocols for in vitro screening, conducting insightful SAR studies, and carefully planning the transition to in vivo models, researchers can effectively unlock the therapeutic potential of this important class of compounds.

References

  • Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2005). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Indian Journal of Pharmaceutical Sciences, 67(2), 244-247. [Link]

  • Polshettiwar, S. A., & Nagargoje, D. R. (2014). Antimicrobial Activity of Quinoxaline Derivatives. International Journal of Institutional Pharmacy and Life Sciences, 4(3), 1-11. [Link]

  • Asnani, A. J., & Khedekar, P. B. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library, 4(1), 257-263. [Link]

  • Abdel-Gawad, H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4199. [Link]

  • Alasmari, F. A. S., Aljaber, N. A., & Korrah, M. M. S. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. [Link]

  • Gudipati, R., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 117472. [Link]

  • Wang, B., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(6), 3625-3634. [Link]

  • Pawar, P. V., et al. (2024). Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review. ResearchGate. [Link]

  • Mu, S., et al. (2019). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 10, 2953. [Link]

  • da Silva, R. A., et al. (2018). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Antimicrobial Agents and Chemotherapy, 62(10), e00839-18. [Link]

  • Al-Masoudi, N. A., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59. [Link]

  • Jantova, S., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. [Link]

  • Rodriguez-Garcia, I., et al. (2025). Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. Current Medicinal Chemistry. [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. [Link]

  • Sharma, A., et al. (2015). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org. [Link]

  • Wang, B., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]

  • López-Camarillo, C., et al. (2020). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology, 10, 240. [Link]

  • Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(5), 2135-2148. [Link]

  • Missioui, M., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of the Iranian Chemical Society. [Link]

  • Chraibi, Y., et al. (2019). Synthesis and antimicrobial activity of some quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 11(4), 45-50. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381163. [Link]

  • Al-kafaween, M. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2465-2473. [Link]

Sources

Method

Sonochemical Synthesis of Quinoxaline Derivatives: A Green Chemistry Application Note

Introduction & Mechanistic Rationale The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry (exhibiting antimicrobial and anticancer properties) and a critical building block in organic electronics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry (exhibiting antimicrobial and anticancer properties) and a critical building block in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs)[1][2].

The classical Körner-Hinsberg synthesis of quinoxalines relies on the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds[3]. Conventionally, this requires prolonged refluxing in organic solvents (e.g., acetic acid or ethanol) with harsh acidic or heavy-metal catalysts, often leading to unwanted side reactions, product degradation, and significant chemical waste[4][5].

The Sonochemical Advantage: Ultrasound irradiation (sonochemistry) fundamentally alters the reaction kinetics without relying on thermal bulk heating. When ultrasonic waves (typically 20–55 kHz) propagate through a liquid medium like ethanol, they induce acoustic cavitation —the continuous formation, growth, and implosive collapse of microbubbles[6][7].

  • Causality of Kinetic Acceleration: The implosion of these cavitation bubbles generates localized "hot spots" with transient temperatures exceeding 5000 K and pressures above 1000 atm[6]. This immense localized energy overcomes the activation energy barrier of the condensation reaction instantly.

  • Causality of Enhanced Mass Transfer: The shockwaves and micro-jets produced during bubble collapse induce intense micro-mixing. This drastically increases the collision frequency between the diamine and dicarbonyl substrates, allowing the reaction to reach completion in minutes rather than hours, entirely bypassing the need for transition-metal catalysts[5][7].

G US Ultrasound Irradiation (20-55 kHz) Cav Acoustic Cavitation (Bubble Formation & Collapse) US->Cav Hotspot Localized Hotspots (>5000 K, >1000 atm) Cav->Hotspot MassT Enhanced Mass Transfer & Micro-mixing Cav->MassT Prod Quinoxaline Derivative (High Yield, Fast Kinetics) Hotspot->Prod MassT->Prod React 1,2-Diamine + 1,2-Dicarbonyl (in Green Solvent) React->Hotspot Thermal Activation React->MassT Kinetic Acceleration

Mechanism of ultrasound-assisted acoustic cavitation accelerating quinoxaline synthesis.

Quantitative Data Summary: Conventional vs. Sonochemical Methods

The superiority of ultrasound-assisted synthesis is evident when comparing reaction metrics. The table below summarizes empirical data demonstrating the efficiency gains of sonication over conventional heating methodologies.

Synthesis MethodCatalystSolventTemp (°C)TimeYield (%)Ref
Conventional RefluxAcidic (HCl / H₂SO₄)Ethanol78 (Reflux)85–100 min75–80%[4]
Conventional StirringNoneEthanol25 (RT)>120 min<40%[7]
Ultrasound (55 kHz) None Ethanol 25 (RT) 30–60 min 80–99% [5][7]
Ultrasound (20 kHz) Ca(IO₃)₂ NPs (3 mol%) Ethanol 25 (RT) 3 min 97% [1]
Ultrasound (20 kHz) Thiamine (Vitamin B1) Ethanol 25 (RT) 60 min >85% [8]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Ethanol is selected as the solvent because its vapor pressure and viscosity are optimal for sustaining high-energy cavitation events, while also adhering to green chemistry principles[5][7].

Protocol A: Catalyst-Free Condensation of 1,2-Diketones and 1,2-Diamines

This method is ideal for standard quinoxaline library generation, providing excellent atom economy[5][7].

  • Preparation : In a standard Schlenk tube or heavy-walled glass reaction vessel, add 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil) and 1.0 mmol of the 1,2-diamine (e.g., o-phenylenediamine).

  • Solvent Addition : Suspend the reactants in 5.0 mL of absolute ethanol.

    • Causality: Ethanol fully solubilizes the intermediate Schiff bases, preventing premature precipitation that could stall the reaction, while providing an ideal medium for acoustic wave propagation.

  • Sonication Setup : Suspend the reaction vessel in an ultrasonic cleaning bath (e.g., 55 kHz, 150 W).

    • Critical Step: Ensure the water level in the sonicator bath is slightly below the level of the reaction mixture in the tube.

    • Causality: This ensures optimal acoustic impedance matching and maximum energy transfer from the transducer to the reaction medium[7].

  • Irradiation : Sonicate at ambient macroscopic temperature (25 °C) for 30–60 minutes.

  • Monitoring (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate). The disappearance of the diamine spot (visualized via UV light or iodine vapor) validates reaction completion[6].

  • Workup & Isolation : Pour the mixture into 10 mL of ice-cold distilled water. The sudden change in the dielectric constant forces the highly hydrophobic quinoxaline derivative to precipitate out of solution.

  • Purification : Collect the solid via vacuum filtration, wash with cold water, and recrystallize from 70% aqueous ethanol to yield the pure product. Confirm purity via melting point analysis (e.g., 6-nitro-2,3-diphenylquinoxaline literature value = 193-195 °C)[8].

Protocol B: Oxidative Cyclization using α-Bromoketones

When symmetrical 1,2-diketones are unavailable, α-bromoketones serve as highly reactive surrogates[9].

  • Preparation : Combine 1.0 mmol of an α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one) and 1.0 mmol of o-phenylenediamine in 5.0 mL of ethanol.

  • Base Addition : Add a catalytic amount of 20% Sodium Hydroxide (NaOH) solution.

    • Causality: The base neutralizes the hydrobromic acid (HBr) generated during the initial nucleophilic substitution, driving the equilibrium forward and facilitating the subsequent oxidative aromatization step.

  • Sonication : Sonicate the mixture using an ultrasonic probe or bath for 20–45 minutes until TLC indicates completion.

  • Quenching : Pour the mixture into crushed ice and acidify slightly with dilute HCl to neutralize the excess NaOH.

  • Isolation : Filter the resulting crude precipitate, dry under a vacuum, and recrystallize.

Workflow Prep 1. Preparation Mix Reactants in EtOH Sonic 2. Sonication Room Temp, 30-60 min Prep->Sonic Monitor 3. TLC Monitoring Confirm Completion Sonic->Monitor Workup 4. Workup Add Water, Chill & Filter Monitor->Workup Purify 5. Purification Recrystallization Workup->Purify

Step-by-step experimental workflow for the sonochemical synthesis of quinoxalines.

Troubleshooting & Quality Control

  • Issue : Incomplete conversion after 60 minutes of sonication.

    • Causality & Solution: Poor cavitation efficiency. This is often caused by dissolved gases in the solvent dampening the implosion force, or incorrect vessel placement. Degas the sonicator bath water prior to the reaction (run it empty for 5 minutes) and reposition the flask to the center of the bath where standing acoustic wave nodes are strongest.

  • Issue : Product "oils out" instead of precipitating during water addition.

    • Causality & Solution: The target derivative's melting point is close to room temperature, or trace impurities are disrupting the crystal lattice formation. Extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

  • A Catalyst-Free Expeditious Green Synthesis of Quinoxaline, Oxazine, Thiazine, and Dioxin Derivatives in Water under Ultrasound Irradiation . Taylor & Francis. 6

  • Green synthesis of 6-nitro-2,3-diphenylquinoxaline . Gordon College. 8

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid . Arab Journal of Chemistry. 4

  • Recent advances in the transition-metal-free synthesis of quinoxalines . RSC Publishing. 3

  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation . SciSpace. 7

  • 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 . Benchchem. 9

  • Ca(IO3)2 nanoparticles: fabrication and application as an eco-friendly and recyclable catalyst for the green synthesis of quinoxalines . NIH. 1

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation . NIScPR.

  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation . SciELO. 5

  • 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 . Benchchem. 2

Sources

Application

Application Note: Photoredox-Catalyzed C-3 Functionalization of Quinoxalin-2(1H)-ones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol Introduction & Mechanistic Rationale Quinoxalin-2(1H)-ones and their derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol

Introduction & Mechanistic Rationale

Quinoxalin-2(1H)-ones and their derivatives represent a privileged class of bioactive scaffolds with profound pharmacological potential, exhibiting anticancer, antibacterial, and neuroregulatory activities[1]. Historically, the direct C-H functionalization at the C-3 position required harsh oxidants, high temperatures, or pre-functionalized halogenated starting materials.

The advent of visible-light photoredox catalysis has fundamentally shifted this paradigm. By utilizing single-electron transfer (SET) pathways under mild, ambient conditions, chemists can now achieve highly regioselective C-3 functionalizations. The causality behind this regioselectivity lies in the inherent electronic distribution of the quinoxalinone core: the carbon adjacent to the imine nitrogen (C-3) is highly susceptible to the addition of transient radical species (such as aryl, alkyl, or amine radicals) generated via photoredox cycles[1].

The Photoredox Mechanism

In a typical arylation utilizing a Ruthenium-based photocatalyst and diaryliodonium salts, the process is initiated by the excitation of Ru(II) to *Ru(II) via visible light. Diaryliodonium salts are specifically chosen because they offer a unique balance of bench-stability and high reactivity; their reduction potential perfectly matches the oxidative quenching cycle of *Ru(II), leading to the generation of highly reactive aryl radicals[1]. The aryl radical selectively attacks the C-3 position of the quinoxalin-2(1H)-one, forming a nitrogen-centered radical intermediate. Subsequent oxidation and deprotonation yield the final functionalized product while regenerating the ground-state catalyst[1].

Mechanism PC Ru(II) Catalyst PC_star *Ru(II) Excited State PC->PC_star Visible Light (Blue LED) PC_ox Ru(III) Oxidized State PC_star->PC_ox SET Ar2I Diaryliodonium Salt PC_star->Ar2I Electron Transfer PC_ox->PC Catalyst Regeneration ArRad Aryl Radical (Ar•) Ar2I->ArRad - ArI Substrate Quinoxalin-2(1H)-one ArRad->Substrate C-3 Addition Adduct Radical Adduct Substrate->Adduct Adduct->PC_ox Electron Transfer Product 3-Arylquinoxalin-2(1H)-one Adduct->Product - H+, - e-

Figure 1: Photoredox-catalyzed SET mechanism for the C-3 arylation of quinoxalin-2(1H)-ones.

Quantitative Data & Transformation Scope

Recent literature demonstrates the versatility of photoredox strategies for quinoxalin-2(1H)-ones. Beyond arylation, the core can undergo alkylation, amination, and halogenation. Notably, certain alkylation protocols operate completely photocatalyst-free, relying on the quinoxalinone core to act as its own light-absorbing antenna[2],[3].

Table 1: Summary of Photoredox Transformations at the C-3 Position

Reaction TypeReagents / Radical SourcePhotocatalystLight SourceAverage YieldKey Advantage
Arylation Diaryliodonium Triflates[1]Ru(bpy)₃Cl₂ (5 mol%)Blue LED55–89%Mild conditions, high functional group tolerance.
Alkylation Carboxylic Acids[3] / TMEDA[2]None (Autocatalytic)Visible Light50–80%Decarboxylative, metal-free, highly sustainable.
Amination Benzene-1,2-diamine + TBN[4]None18W Blue LED47–80%Sequential nitrogen insertion, metal-free.
Chlorination Chloroform (CHCl₃)[5]Photoredox CatalystVisible LightModerate-HighReadily available chlorine source, high regioselectivity.

Standardized Experimental Protocol: Direct C-3 Arylation

The following protocol details the visible-light-accelerated arylation of 1-methylquinoxalin-2(1H)-one using diphenyliodonium trifluoromethanesulfonate. This method is highly scalable and robust, tolerating a wide array of functional groups[1].

Reagents and Materials
  • Substrate: 1-Methylquinoxalin-2(1H)-one (0.04 g, 0.25 mmol, 1.0 equiv)

  • Aryl Source: Diphenyliodonium trifluoromethanesulfonate (0.166 g, 0.375 mmol, 1.5 equiv)

  • Photocatalyst: Ru(bpy)₃Cl₂·6H₂O (9.35 mg, 0.0125 mmol, 5 mol%)

  • Solvent: Anhydrous Acetonitrile (CH₃CN) (2.5 mL)

  • Equipment: 10 mL Schlenk tube or crimp-top vial, Blue LED irradiation setup (e.g., 18W or 24W), cooling fan.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.04 g), diphenyliodonium trifluoromethanesulfonate (0.166 g), and Ru(bpy)₃Cl₂·6H₂O (9.35 mg)[1].

  • Solvent Addition & Degassing: Add 2.5 mL of anhydrous CH₃CN. Seal the vial with a septum. Crucial Step: Sparge the solution with dry Nitrogen (N₂) gas for at least 15 minutes.

    • Causality: Dissolved oxygen is a potent triplet state quencher. Failure to degas will result in O₂ intercepting the *Ru(II) excited state or the transient aryl radicals, severely depressing the yield.

  • Irradiation: Place the vial approximately 2–3 cm away from a Blue LED light source. Stir the mixture vigorously at room temperature (25 °C) for 24 hours[1].

    • Self-Validation Check: The solution should initially present a clear orange-red hue (characteristic of the Ru complex). Ensure a cooling fan is directed at the setup; high-power LEDs generate localized heat which can trigger unwanted thermal background degradation.

  • Reaction Monitoring: After 24 hours, monitor the reaction via TLC (Eluent: 15% Ethyl Acetate in Hexane). The starting material ( Rf​ ~ 0.2) should be fully consumed, replaced by a new, highly UV-active product spot ( Rf​ ~ 0.4).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 5% to 15% EtOAc in Hexane) to afford the pure 1-methyl-3-phenylquinoxalin-2(1H)-one (3aa) as a yellow solid (Yield: ~85%)[1].

Workflow S1 1. Reagent Prep Mix Substrate, Ar2I+, & Ru Catalyst S2 2. Degassing Sparge with N2 (15 mins) S1->S2 S3 3. Irradiation Blue LED, RT (24 hours) S2->S3 S4 4. Workup EtOAc Extraction & Brine Wash S3->S4 S5 5. Purification Silica Column Chromatography S4->S5

Figure 2: Experimental workflow for the photoredox-catalyzed arylation of quinoxalinones.

Optimization & Troubleshooting Insights

  • Counterion Selection in Iodonium Salts: The triflate (OTf⁻) counterion in diaryliodonium salts is highly recommended over halides (like I⁻ or Cl⁻). Halides can coordinate with the photocatalyst or participate in unwanted halogen-atom transfer (HAT) side reactions, whereas triflate is a non-coordinating, stable leaving group[1].

  • Addressing Low Conversion: If starting material remains after 24 hours, verify the emission wavelength of the LED. Ru(bpy)₃²⁺ has an absorption maximum ( λmax​ ) around 452 nm. Using a light source outside the 440–460 nm window drastically reduces the excitation efficiency.

  • Solvent Polarity: Acetonitrile is optimal due to its high dielectric constant, which stabilizes the polar transition states and ionic intermediates generated during the SET process. Non-polar solvents (e.g., Toluene) often lead to precipitation of the photocatalyst and stalled reactions.

References

  • Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)
  • Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine Organic & Biomolecular Chemistry (RSC Publishing)
  • Visible Light-Induced Sequential Nitrogen Insertion and Benzotriazolation of Quinoxaline-2(1H)
  • Photocatalyst-free visible light induced decarboxylative alkylation of quinoxalin-2(1H)-ones AI for Science (Quora)
  • Photoredox-catalysed chlorination of quinoxalin-2(1H)

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 1-(quinoxalin-2-yl)ethan-1-ol

Technical Support Center: Synthesis of 1-(quinoxalin-2-yl)ethan-1-ol Welcome to the technical support guide for the synthesis of 1-(quinoxalin-2-yl)ethan-1-ol. This resource is tailored for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(quinoxalin-2-yl)ethan-1-ol

Welcome to the technical support guide for the synthesis of 1-(quinoxalin-2-yl)ethan-1-ol. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting scenarios encountered during the synthesis of this important quinoxaline derivative. Our guidance is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Overview of Primary Synthetic Pathways

The synthesis of 1-(quinoxalin-2-yl)ethan-1-ol is most commonly achieved via two primary routes starting from a quinoxaline precursor. The choice of pathway can significantly influence the side-product profile and overall efficiency.

Synthetic_Pathways P1 o-Phenylenediamine + Methylglyoxal P2 2-Acetylquinoxaline P1->P2 Condensation [a] Target 1-(Quinoxalin-2-yl)ethan-1-ol P2->Target Reduction (e.g., NaBH4) [b] P3 Quinoxaline-2-carbaldehyde P3->Target Grignard Reaction (e.g., MeMgBr) [c]

Caption: Primary synthetic routes to 1-(quinoxalin-2-yl)ethan-1-ol.

Troubleshooting and FAQs

This section is organized by the synthetic method to directly address the challenges you may face.

Route 1: Synthesis via Reduction of 2-Acetylquinoxaline

This is often the preferred route due to the operational simplicity of the reduction of a ketone. However, selectivity and precursor purity are critical.

FAQ 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-acetylquinoxaline.

  • Probable Cause: Incomplete Reduction. This issue often arises from insufficient reducing agent, suboptimal reaction temperature, or a deactivated reagent. Sodium borohydride (NaBH₄), a common choice for this transformation, can decompose if stored improperly or if the reaction solvent is not suitable.[1]

  • Troubleshooting Steps:

    • Verify Reagent Activity: Use a fresh bottle of NaBH₄ or test the activity of your current stock on a simple ketone standard.

    • Increase Reagent Stoichiometry: While a slight excess (1.1-1.5 equivalents) is typical, you can incrementally increase the amount of NaBH₄. Be mindful that a large excess can complicate the workup.

    • Optimize Reaction Conditions: The reduction is often performed in alcoholic solvents like methanol or ethanol at 0 °C to room temperature.[2] If the reaction is sluggish, allowing it to stir longer at room temperature or gently warming it may be necessary. Monitor the reaction progress by TLC until the starting material is fully consumed.[3]

    • Solvent Choice: The choice of solvent can impact the reactivity of NaBH₄. While alcohols are common, aprotic solvents like THF can also be used, though the reaction may be slower.

FAQ 2: I've isolated a byproduct with a mass 4 units higher than my target alcohol, suggesting over-reduction. How can I prevent this?

  • Probable Cause: Reduction of the Quinoxaline Ring. The C=N bonds of the pyrazine ring in quinoxaline are susceptible to reduction, especially under harsh conditions, leading to 1,2,3,4-tetrahydroquinoxaline derivatives.[4] While NaBH₄ is generally selective for ketones, factors like elevated temperatures, prolonged reaction times, or the presence of certain additives can promote this side reaction.[4]

  • Causality and Prevention:

    • Mechanism of Over-reduction: The hydride attacks the electrophilic carbon of the C=N bond, and subsequent protonation steps lead to the saturation of the pyrazine ring.

    • Mitigation Strategies:

      • Use a Milder Reducing System: Sodium borohydride is generally preferred over more potent reagents like lithium aluminum hydride (LiAlH₄), which is known to readily reduce the quinoxaline ring.[5][6]

      • Strict Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to enhance the selectivity for the more reactive ketone carbonyl over the less reactive C=N bonds.

      • Avoid Acidic Conditions During Reduction: While the workup is acidic, the reduction itself should be performed under neutral or slightly basic conditions. Some reports suggest that NaBH₄ in acetic acid can lead to side products.[4]

Over_Reduction Start 2-Acetylquinoxaline Desired 1-(Quinoxalin-2-yl)ethan-1-ol Start->Desired Selective Reduction (e.g., NaBH4, 0°C) Side_Product Over-reduced Side Product (Tetrahydroquinoxaline derivative) Start->Side_Product Harsh Conditions (e.g., LiAlH4 or prolonged heating with NaBH4)

Caption: Competing reduction pathways.

FAQ 3: My precursor, 2-acetylquinoxaline, appears to be impure, leading to difficult purification of my final product. What are the likely impurities?

  • Probable Cause: Side Reactions during Quinoxaline Ring Formation. The synthesis of 2-acetylquinoxaline, typically from the condensation of o-phenylenediamine and methylglyoxal, can generate several byproducts.[7][8][9]

  • Common Precursor Impurities:

    • Positional Isomers: If a substituted o-phenylenediamine is used, two different regioisomers can form. Their similar polarities make chromatographic separation challenging.[7]

    • Benzimidazoles: Rearrangement of the quinoxaline skeleton can occur, particularly under strong acidic conditions or high temperatures, leading to benzimidazole formation.

    • Oxidation Products: o-Phenylenediamine is prone to air oxidation, which can introduce colored impurities into your precursor.[10] Using freshly purified starting material and running the reaction under an inert atmosphere can mitigate this.[10]

Route 2: Synthesis via Grignard Reaction

This classic carbon-carbon bond-forming reaction involves treating quinoxaline-2-carbaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide). Success hinges on strictly anhydrous conditions.

FAQ 4: The reaction fails to initiate, or the yield is extremely low. What is the likely cause?

  • Probable Cause: Grignard Reagent Quenching or Formation Failure. Grignard reagents are potent bases and will react with any source of acidic protons, most commonly water.[11]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents (typically diethyl ether or THF) must be rigorously dried.

    • Check Starting Materials: The quinoxaline-2-carbaldehyde must be anhydrous.

    • Grignard Reagent Quality: If using commercially available Grignard reagent, ensure it has been stored properly under an inert atmosphere. If preparing it in-house, ensure the magnesium turnings are fresh and the alkyl halide is pure.

    • Initiation: Sometimes, the reaction between magnesium and the alkyl halide is slow to start. A small crystal of iodine or gentle heating can help initiate the formation of the Grignard reagent.

FAQ 5: I'm observing a byproduct that appears to be a result of the Grignard reagent attacking the quinoxaline ring itself. Is this possible?

  • Probable Cause: Nucleophilic Addition to the Pyrazine Ring. The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic attack.[12] Strong nucleophiles like Grignard reagents can add across the C=N bonds, especially if the carbonyl group is sterically hindered or if excess reagent and elevated temperatures are used.[13][14]

  • Mitigation Strategies:

    • Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde at a low temperature (e.g., -78 °C to 0 °C). This ensures that the Grignard reagent is the limiting reagent at any given moment, favoring reaction with the more electrophilic aldehyde carbonyl.

    • Use of Additives: In some cases, the addition of cerium(III) chloride (Luche reduction conditions) can enhance the selectivity for carbonyl addition over other side reactions.

    • Avoid Excess Reagent: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the Grignard reagent.

Troubleshooting_Low_Yield Start Low Yield of 1-(Quinoxalin-2-yl)ethan-1-ol Q_Route Which synthetic route was used? Start->Q_Route A_Reduction Reduction of 2-Acetylquinoxaline Q_Route->A_Reduction Reduction A_Grignard Grignard Reaction Q_Route->A_Grignard Grignard Q_Reduction TLC/LC-MS shows unreacted starting material? A_Reduction->Q_Reduction Sol_Incomplete Incomplete Reduction: - Check reagent activity - Increase stoichiometry - Optimize time/temp Q_Reduction->Sol_Incomplete Yes Q_Over_Reduction Byproduct with M+4 observed? Q_Reduction->Q_Over_Reduction No Sol_Over_Reduction Over-reduction of Quinoxaline Ring: - Use milder conditions (lower temp) - Avoid LiAlH4 Q_Over_Reduction->Sol_Over_Reduction Yes Q_Grignard Reaction did not start or very low conversion? A_Grignard->Q_Grignard Sol_Quenched Grignard Quenching: - Ensure strictly anhydrous conditions - Use fresh/active reagents Q_Grignard->Sol_Quenched Yes Q_Ring_Attack Unusual byproduct observed? Q_Grignard->Q_Ring_Attack No Sol_Ring_Attack Ring Attack: - Use inverse addition at low temp - Consider CeCl3 additive - Use stoichiometric Grignard Q_Ring_Attack->Sol_Ring_Attack Yes

Caption: Troubleshooting logic for low product yield.

Quantitative Data Summary

The following table summarizes the common side products, their potential mass spectrometry signatures, and key prevention strategies.

Side Product Synthetic Route Expected Mass Difference from Product (M) Key Prevention Strategies
2-Acetylquinoxaline Reduction-2 Da (M-H₂)Ensure complete reaction; use sufficient active NaBH₄.
Tetrahydroquinoxaline derivative Reduction+4 Da (M+2H₂)Use mild conditions (low temp); avoid LiAlH₄.[4]
Benzimidazole derivative Reduction (from precursor)VariesUse mild, non-acidic conditions for precursor synthesis.
Quinoxaline-2-carbaldehyde Grignard-14 Da (M-CH₂)Ensure active Grignard reagent and anhydrous conditions.[15]
Ring-adduct derivative Grignard+16 Da (M+CH₄-H₂)Use low temperature, inverse addition, and stoichiometric reagent.[13][16]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylquinoxaline (Precursor)

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a 7:3 mixture of ethanol:water.[3]

  • Add a catalytic amount of phenol (0.2 eq).

  • To this solution, add methylglyoxal (1.0 eq, typically as a 40% aqueous solution) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.[10]

Protocol 2: Reduction of 2-Acetylquinoxaline to 1-(quinoxalin-2-yl)ethan-1-ol

  • Dissolve 2-acetylquinoxaline (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.[2]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

Protocol 3: Grignard Synthesis of 1-(quinoxalin-2-yl)ethan-1-ol

  • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous THF and a crystal of iodine.

  • Add a small portion of a solution of methyl bromide or iodide (1.1 eq) in anhydrous THF. Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • In a separate flame-dried flask, dissolve quinoxaline-2-carbaldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.[15]

  • After the addition is complete, stir for 1-2 hours at room temperature.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of cold, saturated aqueous ammonium chloride.[15]

  • Extract the product with diethyl ether or ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography.

References

Sources

Optimization

Technical Support Center: Synthesis of 1-(Quinoxalin-2-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of 1-(quinoxalin-2-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(quinoxalin-2-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yield and purity.

Synthesis Overview and Strategy

1-(Quinoxalin-2-yl)ethan-1-ol is a valuable building block in medicinal chemistry, often serving as a precursor for more complex bioactive molecules. The key to a successful synthesis lies in the efficient transformation of the ketone in 2-acetylquinoxaline. Two primary, reliable strategies are employed for this conversion:

  • Route A: Ketone Reduction: A straightforward and high-yielding method involving the reduction of the carbonyl group using a mild hydride agent.

  • Route B: Grignard Addition: A classic carbon-carbon bond-forming reaction, which in this context would be used to synthesize the precursor, 2-acetylquinoxaline, or related derivatives. For the specific synthesis of 1-(quinoxalin-2-yl)ethan-1-ol from 2-acetylquinoxaline, Route A is the most direct method.

This guide will first detail the synthesis of the essential precursor, 2-acetylquinoxaline , and then provide comprehensive protocols and troubleshooting for its conversion to the target alcohol via ketone reduction.

Overall Synthetic Workflow

Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Synthesis (Route A) PD o-Phenylenediamine Condensation Condensation (e.g., Reflux in EtOH) PD->Condensation MG Methylglyoxal MG->Condensation AQ 2-Acetylquinoxaline Condensation->AQ AQ_routeA 2-Acetylquinoxaline Reducer Reducing Agent (e.g., NaBH4) Reduction Ketone Reduction (e.g., MeOH, 0°C to RT) Reducer->Reduction AQ_routeA->Reduction Product 1-(Quinoxalin-2-yl)ethan-1-ol Reduction->Product

Caption: Overall workflow for the synthesis of 1-(quinoxalin-2-yl)ethan-1-ol.

Synthesis of Precursor: 2-Acetylquinoxaline

The most common and efficient method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For 2-acetylquinoxaline, methylglyoxal is the ideal dicarbonyl reactant.

Experimental Protocol: Synthesis of 2-Acetylquinoxaline
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq.) in ethanol (EtOH) or methanol (MeOH) (approx. 0.5 M concentration).

  • Reactant Addition: To the stirring solution, add methylglyoxal (1.05 eq., typically supplied as a 40% aqueous solution) dropwise at room temperature. The addition is often mildly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80°C for EtOH) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the o-phenylenediamine spot is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • If a solid precipitates, collect the crude product by vacuum filtration and wash the filter cake with cold ethanol.[4]

    • If no solid forms, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Route A: Reduction of 2-Acetylquinoxaline

The reduction of the ketone in 2-acetylquinoxaline to a secondary alcohol is most effectively achieved using sodium borohydride (NaBH₄). This reagent is highly selective for aldehydes and ketones, and will not reduce the aromatic quinoxaline core under standard conditions.[5][6]

Experimental Protocol: Reduction to 1-(Quinoxalin-2-yl)ethan-1-ol
  • Reagent Setup: Dissolve 2-acetylquinoxaline (1.0 eq.) in a protic solvent like methanol (MeOH) or ethanol (EtOH) (approx. 0.2-0.4 M) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the reaction rate and prevent potential side reactions.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise over 15-20 minutes.[7] Adding the reagent slowly prevents excessive gas evolution and a rapid temperature increase.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution or water at 0°C to destroy excess NaBH₄.[8]

    • Remove the bulk of the organic solvent (MeOH/EtOH) under reduced pressure.

    • Add water to the remaining residue and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure 1-(quinoxalin-2-yl)ethan-1-ol.

Table 1: Comparison of Synthetic Routes
FeatureRoute A: Ketone Reduction (NaBH₄)Route B: Grignard Addition (CH₃MgBr on Quinoxaline-2-carboxaldehyde)
Starting Material 2-AcetylquinoxalineQuinoxaline-2-carboxaldehyde
Pros High selectivity, mild conditions, easy work-up, high yield, robust and reliable.Excellent for creating C-C bonds and accessing diverse analogs.
Cons Requires the precursor ketone to be synthesized first.Requires strictly anhydrous conditions, potential for side reactions (enolization, reaction with N-heterocycle), more complex to perform.[9][10]
Key Consideration Ensure slow, portion-wise addition of NaBH₄ at low temperature.All glassware must be flame-dried, and anhydrous solvents are essential.[11][12]
Recommendation Highly recommended for the specific synthesis of 1-(quinoxalin-2-yl)ethan-1-ol.More suitable for creating analogs with different alkyl/aryl groups on the alcohol carbon.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low Yield of 2-Acetylquinoxaline (Precursor)

Q: My initial condensation reaction to form 2-acetylquinoxaline has a very low yield. What went wrong?

A: Low yields in this step typically stem from three main areas: reactant quality, reaction conditions, or work-up procedure.

  • Cause 1: Poor Quality o-Phenylenediamine. This starting material is susceptible to air oxidation, turning dark purple or brown. Oxidized impurities can interfere with the condensation and lead to tar-like side products.

    • Solution: Use freshly purchased, light-colored o-phenylenediamine. If it has darkened, consider purifying it by recrystallization from ethanol or sublimation before use. Store it under an inert atmosphere (nitrogen or argon).

  • Cause 2: Suboptimal Reaction Conditions. Quinoxaline formation can be sensitive to pH and temperature. While often robust, some substrates may require optimization.

    • Solution: While refluxing in a neutral solvent like ethanol is standard, some protocols report improved yields with a catalytic amount of acid (e.g., a few drops of acetic acid) to facilitate the cyclization.[13] However, strong acids can cause degradation.[2] Ensure the reaction is heated sufficiently and run to completion as monitored by TLC.

  • Cause 3: Product Loss During Work-up. 2-Acetylquinoxaline has moderate polarity. If it doesn't precipitate upon cooling, significant loss can occur during aqueous extraction if the wrong solvent or insufficient extractions are used.

    • Solution: If the product remains in solution, ensure you perform at least three extractions with a suitable organic solvent like ethyl acetate or dichloromethane. A brine wash of the combined organic layers helps to remove residual water and improve final purity.

Problem 2: Incomplete or Slow Reduction of 2-Acetylquinoxaline

Q: My TLC shows a significant amount of starting ketone remaining even after several hours. Why isn't the reduction going to completion?

A: This issue points towards problems with the reducing agent or the reaction environment.

  • Cause 1: Deactivated Sodium Borohydride. NaBH₄ is a stable reagent but can slowly decompose upon exposure to atmospheric moisture over long periods.

    • Solution: Use NaBH₄ from a freshly opened or properly sealed container. If in doubt, use a larger excess of the reagent (e.g., 2.5-3.0 equivalents).

  • Cause 2: Insufficiently Protic Solvent. The reduction mechanism with NaBH₄ is most efficient in protic solvents like methanol or ethanol, which help to activate the carbonyl group and protonate the final alkoxide.

    • Solution: Ensure you are using anhydrous methanol or ethanol as the solvent. While the reaction can work in other solvents, its rate and efficiency are typically highest in simple alcohols.[14]

  • Cause 3: Reaction Temperature is Too Low. While starting the reaction at 0°C is critical for control, keeping it there for the entire duration may slow the reaction down unnecessarily.

    • Solution: Follow the recommended temperature profile: initiate the addition of NaBH₄ at 0°C, stir for 30-60 minutes, and then allow the reaction to naturally warm to room temperature to ensure it proceeds to completion.[8]

Troubleshooting_Low_Yield cluster_SM Starting Materials cluster_Cond Reaction Conditions cluster_WU Work-up & Purification Start Low Product Yield Check_SM Check Starting Material Purity (Ketone & NaBH4) Start->Check_SM Check_Cond Review Reaction Conditions Start->Check_Cond Check_WU Analyze Work-up & Purification Start->Check_WU SM_Purity Are reagents fresh? Is ketone pure? Check_SM->SM_Purity Cond_Temp Was temperature controlled? (0°C then RT) Check_Cond->Cond_Temp Cond_Solv Is solvent appropriate? (MeOH or EtOH) Check_Cond->Cond_Solv WU_Quench Was reaction properly quenched? Check_WU->WU_Quench WU_Extract Were multiple extractions performed? Check_WU->WU_Extract SM_Sol1 Use fresh NaBH4. Purify ketone if necessary. SM_Purity->SM_Sol1 No Cond_Sol1 Re-run with proper temp profile. Cond_Temp->Cond_Sol1 No Cond_Sol2 Use anhydrous MeOH or EtOH. Cond_Solv->Cond_Sol2 No WU_Sol1 Quench slowly at 0°C with sat. NH4Cl. WU_Quench->WU_Sol1 No WU_Sol2 Perform ≥3 extractions with EtOAc. Wash with brine. WU_Extract->WU_Sol2 No

Caption: Troubleshooting decision tree for low product yield.

Problem 3: Product is Unstable or Decomposes During Purification

Q: I get a clean reaction by TLC, but my final product is impure or I lose most of it during column chromatography. What is happening?

A: Alcohols, particularly benzylic-type alcohols like the target molecule, can sometimes be sensitive to acidic conditions, which can be present on standard silica gel.

  • Cause 1: Acidic Silica Gel. Standard silica gel is slightly acidic and can cause dehydration or other decomposition of sensitive alcohols.

    • Solution 1: Neutralize your silica gel before use. This can be done by preparing a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane) and adding 1-2% triethylamine (Et₃N) by volume. Mix well before packing the column. The triethylamine will neutralize the acidic sites.

    • Solution 2: Run the column quickly. Do not let the product sit on the column for an extended period. Use a slightly more polar solvent system than you think you need to ensure the product elutes efficiently.

  • Cause 2: Ineffective Purification Method. If the impurities are very close in polarity to the product, chromatography may be difficult.

    • Solution: Attempt recrystallization as an alternative or supplementary purification step. Try a solvent system like ethyl acetate/hexane or dichloromethane/hexane. Dissolve the crude product in a minimum amount of the more polar solvent and slowly add the non-polar solvent until the solution becomes cloudy. Warm slightly to redissolve, then cool slowly to promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? A: For the precursor synthesis, o-phenylenediamine is toxic and a suspected mutagen; handle with appropriate personal protective equipment (PPE). For the reduction step, NaBH₄ reacts with acidic and protic solutions to release flammable hydrogen gas; quenching should always be done slowly and in a well-ventilated fume hood, preferably at 0°C.

Q2: How can I confirm the structure of my final product, 1-(quinoxalin-2-yl)ethan-1-ol? A: The best methods are ¹H and ¹³C NMR spectroscopy, along with mass spectrometry.

  • ¹H NMR: Expect to see signals in the aromatic region (7.5-9.0 ppm) for the quinoxaline protons. A key signal will be a quartet (q) for the methine proton (-CH(OH)-) coupled to the methyl group, and a corresponding doublet (d) for the methyl group (-CH₃). The hydroxyl proton (-OH) will likely appear as a broad singlet.[15]

  • ¹³C NMR: The aromatic carbons of the quinoxaline ring will appear between ~125-155 ppm. The two key aliphatic signals will be for the methine carbon (~65-75 ppm) and the methyl carbon (~20-25 ppm).[16]

  • Mass Spec (ESI): Look for the [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O, MW = 174.20).

Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)? A: It is strongly discouraged. LiAlH₄ is a much more powerful and less selective reducing agent.[5] It could potentially reduce the pyrazine ring of the quinoxaline nucleus in addition to the ketone, leading to a mixture of undesired byproducts. NaBH₄ provides the perfect balance of reactivity and selectivity for this transformation.

Q4: My Grignard reaction on a quinoxaline derivative is failing. What are common issues with N-heterocycles? A: Grignard reagents are very strong bases. The nitrogen atoms in the quinoxaline ring are Lewis basic and can coordinate to the magnesium of the Grignard reagent, potentially deactivating it. Furthermore, if there are any acidic protons on the ring or substituents, the Grignard reagent will act as a base and deprotonate the molecule rather than adding to the carbonyl.[17][18] This is why the reduction route is superior for this specific target. In some cases, reactions between Grignard reagents and N-oxides of heterocycles are employed to achieve addition.[19]

References

  • Alkylation of Quinoxalin-2(1H)-Ones Using Phosphonium Ylides as Alkylating Reagents. (n.d.). YU | Organic Chemistry. [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025, April 3). Open Research@CSIR-NIScPR. [Link]

  • Troubleshooting Grignard reagent preparation. (2021, September 9). Reddit. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. (n.d.). ScienceDirect. [Link]

  • Grignard Reaction. (n.d.). Grinnell College. [Link]

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (n.d.). ScienceDirect. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , - DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. (n.d.). Connect Journals. [Link]

  • Point out the flaws in the following incorrect Grignard syntheses... (n.d.). Pearson+. [Link]

  • Grignard Reagents. (n.d.). Purdue University. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry. [Link]

  • Grignard successes and failures. (2016, February 18). Sciencemadness.org. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • Methods of Preparation of Quinoxalines. (2023, November 22). Encyclopedia MDPI. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024, November 5). Royal Society of Chemistry. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Royal Society of Chemistry. [Link]

  • 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. [Link]

  • One-pot synthesis of some (1H)-quinoxalin-2-ones. (n.d.). SciSpace. [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). Chemistry LibreTexts. [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011, August 15). TSI Journals. [Link]

  • Natural plant products and extracts that reduce immunoexcitotoxicity-associated neurodegeneration and promote repair within the central nervous system. (2012, February 15). PMC. [Link]

Sources

Troubleshooting

Quinoxaline Synthesis Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Quinoxaline Synthesis. Designed for researchers, application scientists, and drug development professionals, this guide bypasses generic advice to provide deep mechanistic trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. Designed for researchers, application scientists, and drug development professionals, this guide bypasses generic advice to provide deep mechanistic troubleshooting. The classical Körner-Hinsberg condensation of o-phenylenediamine (o-PDA) with 1,2-dicarbonyls remains the foundational method for building the quinoxaline scaffold[1]. However, modern synthetic demands require precise control over regioselectivity, reaction completion, and environmental impact[2].

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and a quantitative data summary to optimize your synthesis.

Diagnostic Troubleshooting Workflow

When your condensation reaction fails to yield the expected purity or quantity, use the following logical decision tree to isolate the root cause.

Troubleshooting A Reaction Monitoring (TLC/LCMS) B Identify Primary Bottleneck A->B C Low Conversion / Stalled B->C D Multiple Spots / Isomers B->D E Verify o-PDA Purity (Sublimation) C->E G Regioselectivity Issue (Unsymmetrical SM) D->G H Degradation (Oxidation/Tars) D->H F Optimize Catalyst (e.g., I2/H2O) E->F I Apply Lewis Acid & Lower Temp G->I J Use Green Solvent & Antioxidant H->J

Diagnostic workflow for resolving common quinoxaline synthesis bottlenecks.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My condensation reaction stalls at ~50% conversion, resulting in low yields. How do I drive it to completion? Causality: The condensation of o-PDA and 1,2-dicarbonyls produces two equivalents of water. In classical organic solvents (e.g., ethanol, toluene), equilibrium can stall if water is not actively removed. Furthermore, o-PDA is highly susceptible to air oxidation, forming unreactive polymeric species (tars) if exposed to heat for prolonged periods[1]. Solution: First, ensure your o-PDA is freshly sublimed or recrystallized; it should be colorless to pale brown, not black. Second, shift the equilibrium. You can either use a Dean-Stark trap in toluene to azeotropically remove water, or switch to a "Green Synthesis" approach where water is the solvent. In an aqueous medium, the highly hydrophobic quinoxaline product precipitates out of solution, driving the reaction forward via Le Chatelier’s principle[3].

Q2: I am observing the formation of an intractable 1:1 mixture of regioisomers when using unsymmetrical precursors. How can I control regioselectivity? Causality: When using 4-substituted o-phenylenediamines, the two amine groups exhibit distinct nucleophilicities due to the inductive and resonance effects of the substituent[4]. If the 1,2-dicarbonyl is also unsymmetrical, both cross-condensations occur at similar rates under standard harsh thermal conditions, leading to a loss of kinetic control. Solution: Lower the reaction temperature to amplify kinetic differences. Employ a mild Lewis acid catalyst (such as CeCl₃ or catalytic Iodine) that selectively coordinates to the more sterically accessible or electron-rich carbonyl carbon. This directs the initial nucleophilic attack of the more electron-rich amine, locking in the desired regiochemistry before the second cyclization step occurs[5].

Q3: The product degrades or darkens significantly under classical acidic reflux conditions. Are there greener, milder alternatives? Causality: Harsh Brønsted acids (like HCl or H₂SO₄) combined with high temperatures can cause oxidative cleavage or polymerization of the dihydropyrazine intermediate before it fully aromatizes into the stable quinoxaline[2]. Solution: Transition to metal-free, green methodologies. Catalysts such as bentonite clay K-10 in ethanol[2], or pyridine in THF[6], allow the reaction to proceed smoothly at room temperature, preserving sensitive functional groups and preventing oxidative degradation.

Mechanistic Pathway

Understanding the stepwise formation of the quinoxaline core is critical for troubleshooting intermediate buildup.

Mechanism N1 o-PDA + 1,2-Diketone N2 Monoimine Intermediate N1->N2 -H2O N3 Dihydropyrazine (Cyclized) N2->N3 -H2O N4 Quinoxaline (Aromatized) N3->N4 Oxidation (Air/Cat)

Mechanistic pathway of quinoxaline synthesis via condensation and aromatization.

Self-Validating Experimental Protocols

Every protocol must act as a self-validating system to ensure the researcher can confirm success at each step without relying solely on post-reaction LCMS.

Protocol A: Classical Condensation (Optimized for Equilibrium Shift)

Best for highly stable, symmetrical substrates requiring scale-up.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol of 1,2-dicarbonyl and 10.5 mmol of freshly purified o-PDA in 50 mL of anhydrous toluene.

  • Catalysis: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (p-TsOH).

  • Execution: Reflux the mixture (approx. 110 °C).

  • Validation Checkpoint: Monitor the Dean-Stark trap. The collection of exactly ~0.36 mL of water (20 mmol) physically validates that the double-condensation is complete. The solution should transition from a complex mixture of spots on TLC (Hexane:EtOAc 3:1) to a single, highly UV-active spot.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Green Aqueous Synthesis (Iodine-Catalyzed)

Best for sensitive substrates, unsymmetrical diamines, and environmentally conscious workflows[5].

  • Setup: In a standard flask, suspend 10 mmol of o-PDA and 10 mmol of 1,2-dicarbonyl in 30 mL of distilled water.

  • Catalysis: Add 0.5 mmol (5 mol%) of molecular Iodine (I₂).

  • Execution: Stir vigorously at room temperature or gentle warming (up to 60 °C) for 1–3 hours.

  • Validation Checkpoint: The reaction is self-indicating. The initial heterogeneous suspension will temporarily dissolve as the monoimine forms, followed by the spontaneous precipitation of the highly hydrophobic quinoxaline product[3]. If the product does not precipitate, the reaction has stalled.

  • Workup: Filter the precipitate directly. Wash with a 5% sodium thiosulfate solution to quench residual iodine, followed by cold water. Recrystallize from ethanol if necessary.

Quantitative Data Analytics: Catalyst & Condition Comparison

The choice of catalyst and solvent dictates the kinetic rate and thermodynamic yield. Use the table below to benchmark your expected outcomes based on the model reaction of o-PDA and benzil.

Catalytic SystemSolventTemperature (°C)Reaction TimeTypical Yield (%)Mechanistic Advantage
None (Classical) EthanolReflux (78 °C)2 – 4 hours60 – 75%Baseline thermal condensation[2].
Bentonite Clay K-10 Ethanol25 °C20 mins> 90%Mild Lewis acidity; prevents degradation[2].
Iodine (5 mol%) Water60 – 100 °C1 – 3 hours85 – 95%Hydrophobic precipitation drives equilibrium[5].
Ca(IO₃)₂ NPs (3 mol%) Ethanol25 °C3 mins97%High surface area nanoclusters accelerate attack[7].
Pyridine (Equimolar) THF25 °C2 hours85 – 92%Base-catalyzed activation of phenacyl bromides[6].

References

  • Methods of Preparation of Quinoxalines | Encyclopedia MDPI encyclopedia.pub
  • A Comprehensive Review of Synthetic Routes for Phenylquinoxaline Compounds - Benchchem benchchem.com
  • Green Synthesis of Quinoxaline derivatives - Asian Journal of Research in Chemistry ajrconline.org
  • ChemInform Abstract: A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines.
  • Ca(IO3)2 nanoparticles: fabrication and application as an eco-friendly and recyclable catalyst for the green synthesis of quinoxalines - PMC nih.gov
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Public
  • 6-Chloroquinoxaline-2-carboxylic acid | 29821-63-4 - Benchchem benchchem.com

Sources

Optimization

Process Chemistry Technical Support Center: Scale-Up of 1-(Quinoxalin-2-yl)ethan-1-ol

Welcome to the Process Chemistry Technical Support Center. This portal is designed exclusively for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(quinoxalin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed exclusively for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(quinoxalin-2-yl)ethan-1-ol.

Synthesizing this nitrogen-containing heterocyclic intermediate at the kilogram scale introduces severe thermal, kinetic, and purification hazards that are entirely absent at the bench scale 1. This guide deconstructs the two primary synthetic pathways—Grignard addition and ketone reduction—providing causality-driven troubleshooting, quantitative data, and self-validating protocols.

Process Overview & Synthetic Pathways

Workflow SM1 Quinoxaline-2-carbaldehyde G_React Grignard Addition (MeMgCl / 2-MeTHF) SM1->G_React SM2 1-(Quinoxalin-2-yl)ethan-1-one R_React Ketone Reduction (NaBH4 / EtOH) SM2->R_React API 1-(Quinoxalin-2-yl)ethan-1-ol (Target Intermediate) G_React->API Exotherm Control Required R_React->API H2 Gas Evolution Control Required

Caption: Synthetic routes to 1-(quinoxalin-2-yl)ethan-1-ol highlighting key scale-up challenges.

Module A: The Grignard Route (MeMgCl Addition)

Troubleshooting & FAQs

Q: Why does my Grignard reaction suddenly spike in temperature and pressure during scale-up, even with slow dosing? A: This is a classic case of delayed reaction initiation 2. At the bench scale, heat dissipation is rapid. On a pilot scale, if the Grignard reagent (MeMgCl) does not initiate immediately upon contact with the quinoxaline-2-carbaldehyde, the unreacted reagent accumulates in the vessel. When initiation finally occurs, the sudden consumption of the accumulated reagent releases a massive, uncontrollable exotherm 3. Solution: Implement real-time monitoring using Near-Infrared (NIR) spectroscopy or heat-flow calorimetry to track the Tr​−Tj​ (Reactor Temp minus Jacket Temp) differential. Do not begin bulk dosing until a clear Tr​−Tj​ deviation confirms initiation 4.

Q: We are experiencing poor phase separation and high levels of Wurtz coupling byproducts when using THF. How can we optimize this? A: Switch the solvent from Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF significantly suppresses Wurtz coupling byproducts in Grignard reactions 5. Furthermore, 2-MeTHF has limited miscibility with water, which forces a clean, rapid phase separation during the aqueous quench, eliminating the emulsion issues commonly seen with THF 5.

Quantitative Data: Solvent Performance in Grignard Scale-Up
SolventWurtz Coupling ByproductsPhase Separation (Aqueous Quench)Process Mass Intensity (PMI) Impact
Diethyl Ether (Et₂O) LowExcellentHigh (Severe flammability hazard)
Tetrahydrofuran (THF) HighPoor (Emulsion formation)High (Requires extensive extraction)
2-Methyltetrahydrofuran Very Low Excellent (Crisp phase boundary) Low (Renewable, easily recovered)
Self-Validating Protocol: 1 kg Scale Grignard Addition
  • Preparation: Charge a dry, nitrogen-purged 10 L jacketed reactor with MeMgCl (3.0 M in 2-MeTHF, 1.2 eq). Set jacket temperature ( Tj​ ) to 10 °C.

  • Initiation Validation: Dose 5% of the total quinoxaline-2-carbaldehyde (dissolved in 2-MeTHF). Self-Validation Check: Monitor the Tr​−Tj​ trend. Do not proceed until Tr​ spikes at least 3 °C above Tj​ , confirming active Grignard initiation 4.

  • Controlled Dosing: Once initiated, dose the remaining aldehyde solution over 4–6 hours. Program the automated dosing pump to suspend if Tr​ exceeds 25 °C.

  • Reverse Quench: Transfer the reaction mixture slowly into a secondary vessel containing pre-chilled (0 °C) 15% aqueous NH₄Cl. Causality: Reverse quenching prevents magnesium salts from precipitating as an intractable block, ensuring a mobile, easily separable biphasic mixture.

Module B: The Ketone Reduction Route (NaBH₄)

Troubleshooting & FAQs

Q: During the reduction of 1-(quinoxalin-2-yl)ethan-1-one, we observe severe foaming and incomplete conversion at the 1 kg scale. What is the mechanism behind this failure? A: The foaming is caused by the rapid evolution of hydrogen gas, a byproduct of the decomposition of Sodium Borohydride (NaBH₄) in protic solvents [[6]](). At scale, hydrostatic pressure traps the gas, causing volumetric expansion. Incomplete conversion occurs because the NaBH₄ is consumed by the solvent (solvolysis) faster than it reduces the sterically hindered ketone 7. Solution: Shift the solvent to Ethanol (EtOH) and strictly control the temperature between 0–5 °C during addition. EtOH provides superior conversion compared to MeOH while minimizing the rate of hydride solvolysis [[6]]().

Q: Our acidic workup is generating an unexpected ether byproduct. How do we isolate the pure alcohol? A: Quinoxaline alcohols are sensitive to acidic conditions. Acidification protonates the newly formed hydroxyl group, leading to the formation of a carbocation that reacts with the alcoholic solvent to form an undesired ether side-product 6. Solution: Replace the acidic quench with a warm water quench. Adding water at 50 °C effectively decomposes the intermediate borate complexes and allows the product to crystallize directly from the mixture as it cools 6.

Quantitative Data: Reduction Parameter Optimization
ParameterSub-Optimal ConditionOptimized ConditionResulting Yield
Solvent Methanol (MeOH)Ethanol (EtOH) Solvolysis reduced; conversion >98%
NaBH₄ Equivalents 0.25 equiv0.35 equiv Prevents stalling at 76% conversion
Workup Reagent 1M HCl (Acidic)Water at 50 °C Ether side-product eliminated
Self-Validating Protocol: 1 kg Scale Ketone Reduction
  • Preparation: Dissolve 1.0 kg of 1-(quinoxalin-2-yl)ethan-1-one in 5.0 L of absolute Ethanol. Cool the reactor to 0–5 °C.

  • Hydride Addition: Add NaBH₄ (0.35 eq) in 10 equal portions over 2 hours. Causality: Portion-wise addition prevents thermal runaway and controls the volumetric expansion of H₂ gas.

  • Reaction Validation: Stir for 2 hours at 10 °C. Self-Validation Check: Pull a sample for HPLC. Do not proceed to quench until the starting ketone is < 0.5% (AUC).

  • Warm Quench & Crystallization: Heat the reactor to 50 °C. Slowly dose 5.0 L of deionized water. Stir for 30 minutes to break down borate complexes, then cool linearly to 5 °C over 4 hours to crystallize the pure 1-(quinoxalin-2-yl)ethan-1-ol 6.

Module C: Core Quinoxaline Impurity Management

Q: We are detecting benzimidazole and N-oxide impurities in our starting materials. Where do these originate? A: Benzimidazole byproducts typically arise during the upstream synthesis of the quinoxaline core (the condensation of o-phenylenediamine with a 1,2-dicarbonyl) if the dicarbonyl compound has degraded or contains mono-aldehyde impurities 8. N-oxides are formed through over-oxidation of the electron-rich quinoxaline ring, triggered by prolonged exposure to air at elevated temperatures [[8]](). Solution: Always verify the purity of your 1,2-dicarbonyl precursors via GC-MS before condensation. Perform all high-temperature steps under a strict inert atmosphere (Nitrogen or Argon) to prevent N-oxidation.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review Source: mtieat.org URL:[Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study Source: Pharma IQ URL:[Link]

  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Reduction with Hydride Reagents Source: ACS GCIPR URL:[Link]

Sources

Troubleshooting

Quinoxaline Compounds: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. Quinoxalines are electron-deficient heterocyclic systems highly valued in drug development (e.g., brimonidine, varenicline), organic electronics, and flow batteries.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Quinoxalines are electron-deficient heterocyclic systems highly valued in drug development (e.g., brimonidine, varenicline), organic electronics, and flow batteries. However, their unique electronic structure makes them susceptible to specific degradation pathways. I have designed this self-validating guide to help researchers and scientists understand the causality behind quinoxaline degradation and provide robust, field-proven methodologies for troubleshooting stability issues.

Section 1: Frequently Asked Questions (FAQs) – Mechanistic Insights

Q1: Why do quinoxaline derivatives undergo rapid photodegradation, and what are the primary pathways? A1: The quinoxaline core acts as a potent chromophore that strongly absorbs UV-visible light. Upon excitation, the π -conjugated system undergoes irreversible photochemical reactions. The primary pathways include ring-opening, dimerization, and photo-oxidation, where the nitrogen atoms are oxidized to form N-oxides[1][2]. In organic photovoltaics, the photodegradation of quinoxaline-based polymers is often accelerated by the presence of oxygen, leading to photo-bleaching and the formation of carbonyl defects[3]. Causality Check: The electron-deficient nature of the pyrazine ring makes the excited state highly reactive towards atmospheric oxygen. Introducing bulky substituents (e.g., diphenyl groups at the 2,3-positions) provides steric hindrance, shielding the core from reactive species and mitigating this degradation[2].

Q2: How does oxidative stress specifically impact quinoxaline 1,4-di-N-oxides (QdNOs) during in vitro studies? A2: QdNOs are uniquely sensitive to reductive activation and oxidative stress. In biological assays, enzymes like xanthine oxidoreductase facilitate the N O group reduction of QdNOs[4]. This reduction generates reactive oxygen species (ROS) and carbon-centered/aryl-type radical intermediates[5]. Causality Check: While the generation of these radicals is the intended mechanism for their antibacterial and antitumor (hypoxic cytotoxin) activities, it also leads to unintended oxidative DNA damage in host cells[4][5]. When culturing cells with QdNOs, researchers must account for ambient oxygen levels, as hypoxia accelerates the reductive activation pathway[5].

Q3: What causes capacity fade in quinoxaline-based aqueous flow battery electrolytes? A3: In aqueous organic redox flow batteries (ORFBs), quinoxaline electrolytes degrade from their electrochemically reduced forms to non-electroactive products. Under neutral to acidic conditions, the primary degradation mechanism is tautomerization[6]. In basic conditions, quinoxaline derivatives can also undergo Michael addition with water or dimerization[6]. Causality Check: The nucleophilic attack of water on the electron-deficient pyrazine ring disrupts reversible redox cycling. Modifying the quinoxaline core with electron-donating groups can increase electron density and resistance to nucleophilic degradation[1].

Section 2: Visualizing the Degradation Pathways

The following diagram maps the physical and chemical degradation pathways of the quinoxaline core based on the stressors applied.

QuinoxalineDegradation Q Quinoxaline Core (Electron-Deficient) Photo Photodegradation (UV/Vis Light) Q->Photo Photon Absorption Ox Oxidative Stress (ROS / H2O2) Q->Ox Xanthine Oxidase / O2 Hydro Hydrolytic / Base (High pH / Water) Q->Hydro Nucleophilic Attack Photo1 Ring-Opening & Dimerization Photo->Photo1 Photo2 N-Oxide Formation Photo->Photo2 Ox1 Quinoxaline 1,4-di-N-oxides (QdNOs) Ox->Ox1 Hydro1 Tautomerization & Michael Addition Hydro->Hydro1 Ox2 Radical Intermediates (DNA Damage) Ox1->Ox2 Reductive Activation

Caption: Major physical and chemical degradation pathways of the quinoxaline core.

Section 3: Quantitative Stability Data

To assist with formulation and storage decisions, the table below summarizes the quantitative stability limits and primary degradation mechanisms of various quinoxaline classes under forced conditions.

Compound ClassStress ConditionPrimary Degradation MechanismObserved Stability / Yield
Brimonidine Tartrate (API)Oxidative (6% H2O2, 40°C, 24h)N-oxidation / Cleavage~42.4% remaining (Highly susceptible)[7]
Brimonidine Tartrate (API)Acidic (5M HCl, 40°C, 24h)Hydrolysis~96.5% remaining (Stable)[7]
Thienyl-quinoxaline Photolytic (UV/Vis, 24h)Ring-opening / DimerizationSignificant photo-bleaching[1][2]
Quinoxaline Electrolytes Aqueous (Neutral/Acidic)TautomerizationRapid loss of electroactivity (Capacity fade)[6]
Quinoxaline 1,4-dioxides Enzymatic ReductionRadical generation (N O reduction)Rapid generation of ROS and DNA cleavage[4][5]
Section 4: Troubleshooting Guide – Forced Degradation & LC-MS/MS Protocol

When developing stability-indicating methods for quinoxaline active pharmaceutical ingredients (APIs) such as varenicline, brimonidine, or novel QdNOs, a systematic forced degradation study is mandatory to identify degradation products (DPs) and establish mass balance[7][8][9].

LCMSWorkflow Step1 1. Sample Preparation 1 mg/mL in Acetonitrile Step2 2. Stress Conditions Acid, Base, Peroxide, UV, Heat Step1->Step2 Step3 3. Neutralization & Quenching Restore to pH 7.0 Step2->Step3 Step4 4. Chromatographic Separation C18 Column, Gradient Elution Step3->Step4 Step5 5. MS/MS Detection ESI+, MRM Mode Step4->Step5 Step6 6. Data Analysis Mass Balance & Degradant ID Step5->Step6

Caption: Step-by-step workflow for the forced degradation and LC-MS/MS analysis of quinoxalines.

Step-by-Step Methodology: Forced Degradation & LC-MS/MS Profiling

Self-Validating Logic: This protocol ensures that any observed degradation is intrinsic to the molecule and not an artifact of the sample preparation. Neutralization is critical to prevent continued degradation inside the autosampler.

1. Stock Solution Preparation:

  • Dissolve the quinoxaline compound in a suitable LC-MS grade solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1.0 mg/mL[1][9].

  • Pro-tip: Ensure the solvent does not contain trace protic impurities that might initiate premature degradation under ambient light[2].

2. Execution of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours[1].

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours[1].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% or 6% H2O2. Incubate at room temperature or 40°C for 24 hours, strictly protected from light to prevent overlapping photo-oxidative pathways[1][7].

  • Photodegradation: Expose the solution in a quartz cuvette to a xenon lamp (UV/Vis) in a photostability chamber for 24 hours[1].

3. Quenching and Neutralization (Critical Step):

  • Cool all heated samples to room temperature.

  • Neutralize the acid-stressed samples with 1N NaOH, and the base-stressed samples with 1N HCl to reach a pH of ~7.0[1].

  • Causality: Failing to neutralize will cause the compound to continue degrading in the HPLC vial while awaiting injection, skewing the kinetic data and mass balance.

4. Chromatographic Separation (LC):

  • Dilute the neutralized samples with the mobile phase to a target concentration (e.g., 10–50 µg/mL).

  • Inject onto a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) maintained at 30°C[7].

  • Run a gradient elution using Water (0.05% formic acid) and Acetonitrile (0.05% formic acid) to ensure sharp peak shapes for both the polar degradation products and the hydrophobic parent quinoxaline[9].

5. Mass Spectrometry (MS/MS) Detection:

  • Utilize an Electrospray Ionization (ESI) source in positive ion mode, as the nitrogen-rich quinoxaline rings readily accept protons[8].

  • Monitor the parent mass and perform collision-induced dissociation (CID) to identify the structural fragments of the degradation products (e.g., identifying the loss of oxygen atoms in QdNOs or ring-cleaved fragments).

References
  • Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. RSC Publishing.[Link]

  • Computational framework for discovery of degradation mechanisms of organic flow battery electrolytes. RSC Publishing.[Link]

  • Photodegradation Processes in Active Layer Materials for Organic Solar Cells. Diva-portal.org.[Link]

  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. ResearchGate.[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.[Link]

  • LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. ResearchGate.[Link]

  • A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. PMC.[Link]

  • A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of the Quinoxaline Ring

Welcome to the Advanced Technical Support Center for N-Heterocycle Functionalization. As a Senior Application Scientist, I have designed this portal specifically for researchers, synthetic chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for N-Heterocycle Functionalization. As a Senior Application Scientist, I have designed this portal specifically for researchers, synthetic chemists, and drug development professionals facing regioselectivity challenges when modifying the quinoxaline core.

Rather than providing generic overviews, this guide deconstructs the causality behind experimental failures and provides self-validating protocols to ensure your C–H functionalization workflows succeed.

Module 1: The Pyrazine Ring (C2/C3 Functionalization)

Q1: I am attempting a Minisci-type alkylation/acylation on an unsymmetrical quinoxaline, but I keep getting an intractable mixture of C2 and C3 isomers, along with bis-addition products. How do I control this?

The Causality: Minisci-type reactions proceed via the addition of carbon-centered radicals to protonated or electron-deficient heteroarenes. The regioselectivity is fundamentally governed by Somo-Lumo interactions. Because both C2 and C3 positions on the pyrazine ring are highly electron-deficient, nucleophilic radicals (such as acyl or alkyl radicals) will indiscriminately attack both unless there is a distinct electronic or steric bias[1]. Over-alkylation (bis-addition) occurs when the mono-alkylated product remains sufficiently electron-deficient to undergo a second radical attack.

The Solution:

  • Electronic Differentiation: If your quinoxaline has an electron-withdrawing group (EWG) on the benzenoid ring (e.g., at C6), the para-like position (C2) becomes significantly more electron-deficient. Use highly nucleophilic radicals to exploit this subtle difference.

  • Stoichiometric Control: To prevent bis-addition, limit the radical precursor to 1.5 equivalents and use a substoichiometric amount of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) combined with K2​S2​O8​ to control the rate of radical generation[1].

Minisci_Troubleshooting Start Minisci Reaction Issue: Poor C2/C3 Selectivity Check Analyze Quinoxaline Substituents Start->Check Elec Electronic Bias (e.g., C6-EWG) Check->Elec Steric Steric Bias (e.g., C5-Bulk) Check->Steric Sol1 Use Nucleophilic Radicals (Targets most deficient C) Elec->Sol1 Sol2 Use Bulky Radical Precursors (Targets least hindered C) Steric->Sol2 Control Limit Oxidant to 1.5 eq (Prevents Bis-Addition) Sol1->Control Sol2->Control

Troubleshooting logic for controlling regioselectivity in Minisci-type reactions.

Module 2: The Benzenoid Ring (C5 vs. C8 Functionalization)

Q2: I am trying to functionalize the benzenoid ring of quinoxaline using transition-metal catalyzed C–H activation, but the metal keeps inserting at the C5 position instead of my target C8 position.

The Causality: In an unfunctionalized quinoxaline, the C5 and C8 positions are electronically similar, but C5 is often more sterically accessible depending on the C2/C3 substitution. Transition metals naturally favor the path of least steric resistance.

The Solution: You must use Quinoxaline N-oxide as a "stepping stone" directing group. By oxidizing the N1 nitrogen, the resulting N-O bond acts as a powerful Lewis basic tether. When a transition metal (like Rh(III) or Ir(III)) coordinates to the oxygen, it is geometrically forced to undergo cyclometalation exclusively at the C8 position, forming a rigid five-membered metallacycle[2]. This "remote C–H activation" completely overrides intrinsic steric biases, allowing for highly selective C8-iodination, amidation, or arylation[2].

N_Oxide_Mechanism A Quinoxaline N-Oxide B Metal Coordination [Rh(III) or Ir(III)] A->B Directing Group C C8-H Activation (5-Membered Metallacycle) B->C Base/Acid Additive D Functionalization (e.g., Iodination) C->D Electrophile E Deoxygenation (Optional) D->E Reductant F C8-Substituted Quinoxaline D->F Retain N-Oxide E->F

Mechanistic workflow of N-oxide directed C8 C-H functionalization.

Self-Validating Protocol: Regioselective C8-Iodination of Quinoxaline N-Oxide

Adapted from the Rh-catalyzed remote C-H activation methodology[2].

Step 1: Catalyst & Substrate Assembly In a dry Schlenk tube, combine quinoxaline N-oxide (0.1 mmol), N-iodosuccinimide (NIS, 1.5 equiv), [Cp∗RhCl2​]2​ (4 mol %), and AgNTf2​ (16 mol %) in 1,2-dichloroethane (0.5 mL)[2]. Causality Note: AgNTf2​ is critical; it strips the chloride ligands from the Rh precatalyst, generating the highly electrophilic cationic Rh(III) species required for C–H cleavage.

Step 2: Reaction Execution Stir the mixture at 80°C for 12 hours under an inert atmosphere.

Step 3: Validation Checkpoint (Self-Validation) Quench with saturated aqueous Na2​S2​O3​ to neutralize excess NIS. Extract with DCM. NMR Validation: Run a crude 1H NMR. If the reaction was successful at C8, the characteristic doublet of the C8 proton (typically around 8.1 ppm) will disappear, and the remaining benzenoid protons (C5, C6, C7) will shift into an AMX or ABX spin system. If you see a singlet in the benzenoid region, you have a mixture of C5 and C8 isomers, indicating catalyst failure.

Module 3: Quinoxalin-2(1H)-ones (C3 Functionalization)

Q3: When attempting C3-vinylation of quinoxalin-2(1H)-ones, I observe significant over-oxidation and degradation of the pyrazine ring.

The Causality: Quinoxalin-2(1H)-ones are highly biased toward C3 functionalization because the C2 carbonyl activates the adjacent C3 position for radical attack. However, using harsh metal oxidants at elevated temperatures degrades the delicate pyrazine core.

The Solution: Transition to a metal-free cross-dehydrogenative coupling (CDC) system using ammonium persulfate (NH4​)2​S2​O8​ at mild temperatures[3]. The persulfate generates sulfate radical anions that selectively activate the alkene into an alkyl radical, which then attacks the C3 position. Because no transition metals are present to catalyze over-oxidation, the pyrazine ring remains intact[3].

Self-Validating Protocol: Metal-Free C3-Vinylation

Adapted from metal-free CDC functionalization[3].

Step 1: Assembly Mix quinoxalin-2(1H)-one (0.25 mmol), your target alkene (0.75 mmol), (NH4​)2​S2​O8​ (1.0 mmol), and a mild base (0.75 mmol) in a suitable solvent (e.g., CH3​CN/H2​O )[3].

Step 2: Execution Stir at 60°C. Do not exceed this temperature, as thermal runaway of persulfate decomposition causes ring degradation.

Step 3: Validation Checkpoint Monitor by TLC. The product will be highly fluorescent under 254 nm and 365 nm UV light due to the extended conjugation of the newly installed C3-vinyl group. If the spot loses fluorescence over time, you are over-oxidizing the double bond.

Quantitative Data Summary

To assist in your experimental design, below is a summary of expected yields and regioselectivity metrics based on the validated methodologies discussed above.

SubstrateStrategyReagents / CatalystTarget PositionRegioselectivityExpected Yield (%)
Quinoxaline Minisci AcylationAldehyde, TBAB, K2​S2​O8​ C2 / C3>99:1 (mono vs bis)41–65%
Quinoxaline N-oxide Rh-Catalyzed IodinationNIS, [Cp∗RhCl2​]2​ , AgNTf2​ C8>99:1 (C8 vs C5)60–82%
Quinoxalin-2(1H)-one Metal-Free VinylationAlkene, (NH4​)2​S2​O8​ C3Exclusive to C370–85%

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to 1-(Quinoxalin-2-yl)ethan-1-ol and its Analogs: An In-Depth Comparative Analysis

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand as a cornerstone scaffold, celebrated for their wide spectrum of biological activities and unique photophysical properties.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand as a cornerstone scaffold, celebrated for their wide spectrum of biological activities and unique photophysical properties.[1][2] The precise structural elucidation of these molecules is paramount to understanding their function and developing new applications. This guide provides a comprehensive comparison of the spectral data for 1-(quinoxalin-2-yl)ethan-1-ol with its parent heterocycle, quinoxaline, its oxidized counterpart, 2-acetylquinoxaline, and its pyrazine analog, 1-(pyrazin-2-yl)ethan-1-ol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the subtle yet significant spectral shifts that arise from structural modifications to the core quinoxaline moiety and its side chains.

The Significance of Structural Analogs in Spectral Interpretation

Understanding the spectral characteristics of a complex molecule like 1-(quinoxalin-2-yl)ethan-1-ol is greatly enhanced by comparing it with simpler, structurally related compounds. This comparative approach allows for the confident assignment of signals and provides a deeper understanding of how different functional groups influence the electronic environment, and consequently, the spectral output.

  • Quinoxaline: As the fundamental building block, its spectral data provides a baseline for the signals originating from the bicyclic aromatic system.

  • 2-Acetylquinoxaline: By replacing the hydroxyl group with a carbonyl, we can observe the significant deshielding effects of the acetyl group on adjacent protons and carbons.

  • 1-(Pyrazin-2-yl)ethan-1-ol: This analog allows for an exploration of how replacing the benzene ring of the quinoxaline system with another pyrazine ring alters the electronic distribution and spectral properties.

Chemical_Structures cluster_0 1-(Quinoxalin-2-yl)ethan-1-ol cluster_1 Quinoxaline cluster_2 2-Acetylquinoxaline cluster_3 1-(Pyrazin-2-yl)ethan-1-ol A 1-(Quinoxalin-2-yl)ethan-1-ol B Quinoxaline C 2-Acetylquinoxaline D 1-(Pyrazin-2-yl)ethan-1-ol

Caption: Chemical structures of the compared compounds.

Comparative Spectral Data

The following tables summarize the key spectral data for 1-(quinoxalin-2-yl)ethan-1-ol and its selected analogs. The data for 1-(quinoxalin-2-yl)ethan-1-ol is predicted based on established spectroscopic principles and analysis of the provided data for related structures.

Table 1: ¹H NMR Spectral Data (Predicted/Reported, δ in ppm)
CompoundAromatic ProtonsCH (Side Chain)CH₃ (Side Chain)OH
1-(Quinoxalin-2-yl)ethan-1-ol 7.50-8.10 (m, 4H), 8.80 (s, 1H)~5.00 (q, 1H)~1.60 (d, 3H)Broad s
Quinoxaline 7.74 (dd, 2H), 8.08 (dd, 2H), 8.81 (s, 2H)[3]---
2-Acetylquinoxaline 7.80-8.20 (m, 4H), 9.30 (s, 1H)-2.80 (s, 3H)-
1-(Pyrazin-2-yl)ethan-1-ol 8.50-8.60 (m, 3H)~4.90 (q, 1H)~1.50 (d, 3H)Broad s
Table 2: ¹³C NMR Spectral Data (Predicted/Reported, δ in ppm)
CompoundAromatic CarbonsC=N/C-NCH (Side Chain)CH₃ (Side Chain)C=O
1-(Quinoxalin-2-yl)ethan-1-ol 128-131, 141-143~155, ~142~68~24-
Quinoxaline 129.45, 130.12, 142.97144.93---
2-Acetylquinoxaline 128-132, 142-144~152, ~146-~26~200
1-(Pyrazin-2-yl)ethan-1-ol 142-145~158~67~23-
Table 3: IR Spectral Data (Predicted/Reported, ν in cm⁻¹)
CompoundO-H StretchC-H AromaticC-H AliphaticC=O StretchC=N Stretch
1-(Quinoxalin-2-yl)ethan-1-ol ~3400 (broad)~30502850-2980-~1610
Quinoxaline -~3060--~1573
2-Acetylquinoxaline -~3060~2920~1700~1600
1-(Pyrazin-2-yl)ethan-1-ol ~3400 (broad)~30502850-2980-~1600
Table 4: Mass Spectrometry Data (Predicted/Reported, m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
1-(Quinoxalin-2-yl)ethan-1-ol 174159 [M-CH₃]⁺, 131 [M-CH₃CO]⁺, 130
Quinoxaline 130[3]103 [M-HCN]⁺, 76
2-Acetylquinoxaline 172[4]157 [M-CH₃]⁺, 129 [M-COCH₃]⁺
1-(Pyrazin-2-yl)ethan-1-ol 124[5]109 [M-CH₃]⁺, 81 [M-CH₃CO]⁺

In-Depth Spectral Analysis

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is highly informative for these compounds. In quinoxaline, the C2 and C3 protons are equivalent and appear as a downfield singlet at 8.81 ppm, while the benzene ring protons appear as two multiplets around 7.74 and 8.08 ppm.[3] For 1-(quinoxalin-2-yl)ethan-1-ol, the C3 proton is expected to be a singlet further downfield due to the electron-withdrawing nature of the quinoxaline ring. The protons of the benzene moiety will exhibit complex splitting patterns. The methine proton of the hydroxyethyl side chain is anticipated to be a quartet due to coupling with the methyl protons, and the methyl protons will appear as a doublet.

In 2-acetylquinoxaline, the acetyl group's strong deshielding effect will shift the C3 proton significantly downfield (to around 9.30 ppm) and the methyl protons of the acetyl group will be a singlet around 2.80 ppm.[6] For 1-(pyrazin-2-yl)ethan-1-ol, the aromatic protons will be in a different environment compared to the quinoxaline derivatives, leading to distinct chemical shifts.

¹³C NMR Spectroscopy

The carbon atoms of the quinoxaline ring system typically resonate in the 128-145 ppm range.[7][8] The carbons directly bonded to nitrogen (C2 and C3 in quinoxaline) are significantly deshielded. In 1-(quinoxalin-2-yl)ethan-1-ol, the C2 carbon will be shifted downfield due to the substitution. The carbinol carbon (CH-OH) is expected around 68 ppm, and the methyl carbon around 24 ppm.

The presence of the carbonyl group in 2-acetylquinoxaline introduces a characteristic signal in the downfield region of the spectrum, typically around 200 ppm.[6] This is a clear diagnostic peak for the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(quinoxalin-2-yl)ethan-1-ol is expected to show a broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. This band will be absent in the spectra of quinoxaline and 2-acetylquinoxaline.[9][10] The latter will, however, exhibit a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.[6] All compounds will show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and, where applicable, for the aliphatic side chains (below 3000 cm⁻¹).

Mass Spectrometry

The mass spectrum of 1-(quinoxalin-2-yl)ethan-1-ol is predicted to show a molecular ion peak at m/z 174. Key fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺) to give a stable cation at m/z 159, and the loss of an acetyl group ([M-43]⁺) to give a fragment at m/z 131. Alpha-cleavage is a dominant fragmentation pathway for alcohols.

Fragmentation_Pathway A 1-(Quinoxalin-2-yl)ethan-1-ol [M]⁺, m/z = 174 B [M-CH₃]⁺ m/z = 159 A->B - •CH₃ C [M-H₂O]⁺ m/z = 156 A->C - H₂O D [Quinoxaline]⁺ m/z = 130 B->D - CO

Caption: Predicted mass fragmentation pathway for 1-(quinoxalin-2-yl)ethan-1-ol.

For 2-acetylquinoxaline, the molecular ion peak is at m/z 172.[4] A prominent fragment will be observed at m/z 129, corresponding to the loss of the acetyl radical ([M-43]⁺). Quinoxaline itself has a molecular ion at m/z 130.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[11] A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[12] The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated.

  • Ionization: As the components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating ions.

  • Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Prep Sample Preparation (KBr Pellet or ATR) IR_Acq Data Acquisition (FT-IR Spectrometer) IR_Prep->IR_Acq IR_Analysis Data Analysis (Functional Group Identification) IR_Acq->IR_Analysis MS_Intro Sample Introduction (GC-MS) MS_Ion Ionization (Electron Ionization) MS_Intro->MS_Ion MS_Detect Mass Analysis & Detection MS_Ion->MS_Detect

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The comparative analysis of 1-(quinoxalin-2-yl)ethan-1-ol with its structural analogs provides a powerful framework for the interpretation of its spectral data. The presence of the hydroxyl group introduces characteristic signals in the IR and ¹H NMR spectra and dictates unique fragmentation pathways in mass spectrometry. The comparison with 2-acetylquinoxaline highlights the profound influence of the carbonyl group on the spectral properties. By understanding these spectral nuances, researchers can confidently characterize novel quinoxaline derivatives and accelerate their development in various scientific disciplines.

References

  • Vertex AI Search. (n.d.).
  • BenchChem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • Detke Sandip J. et al. (2026). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. Sustainability & Circularity NOW, 2, a27682102.
  • The Royal Society of Chemistry. (n.d.).
  • Knowledge UChicago. (n.d.).
  • Revue Roumaine de Chimie. (n.d.).
  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
  • PubChem. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol.
  • MDPI. (2014).
  • ChemicalBook. (n.d.). Quinoxaline(91-19-0) 1H NMR spectrum.
  • ResearchGate. (n.d.). (a,c)
  • (n.d.). Alkylation of Quinoxalin-2(1H)
  • SpectraBase. (n.d.). 2,3-Di(hex-1-ynyl)quinoxaline.
  • Ragab, A. et al. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.
  • PMC. (n.d.).
  • BenchChem. (2025). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the.
  • Fluorochem. (n.d.). (1s)-1-(Pyrazin-2-yl)ethan-1-ol (CAS 1334160-87-0).
  • Sigma-Aldrich. (n.d.). 1-(pyrazin-2-yl)ethan-1-ol | 94777-52-3.
  • BenchChem. (n.d.).
  • PubChemLite. (n.d.). 1-(pyrazin-2-yl)ethan-1-ol (C6H8N2O).
  • PMC. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • Open Research@CSIR-NIScPR. (2025).
  • PMC. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity.
  • BenchChem. (2025). Spectroscopic Analysis of 2-(Hydrazinyl)
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones.
  • BenchChem. (n.d.). Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol.
  • Matrix Fine Chemicals. (n.d.). 1-(PYRAZIN-2-YL)ETHAN-1-ONE | CAS 22047-25-2.
  • Santa Cruz Biotechnology. (n.d.). 2-Acetylquinoxaline | CAS 25594-62-1.

Sources

Comparative

biological activity of 1-(quinoxalin-2-yl)ethan-1-ol versus other quinoxalines

Title: Biological Activity of 1-(quinoxalin-2-yl)ethan-1-ol Versus Other Quinoxalines: A Comparative Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction to the Quinoxal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity of 1-(quinoxalin-2-yl)ethan-1-ol Versus Other Quinoxalines: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction to the Quinoxaline Scaffold

The quinoxaline core—a bicyclic heterocycle formed by the fusion of benzene and pyrazine rings—is a highly privileged scaffold in modern drug discovery[1]. Its versatile structure allows for extensive functionalization, resulting in derivatives with profound antimicrobial, anticancer, antiviral, and anti-inflammatory properties[2].

As a Senior Application Scientist, I frequently evaluate how specific functional group substitutions dictate the pharmacodynamics of these molecules. 1-(quinoxalin-2-yl)ethan-1-ol (also referred to as 1-quinoxalin-2-yl-ethanol) is a critical compound in this space. Synthesized via the alkylation of quinoxaline-2-carbaldehyde[3], the introduction of the 1-hydroxyethyl group at the C2 position fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity compared to simpler alkyl-substituted analogs. This guide objectively compares the biological performance of 1-(quinoxalin-2-yl)ethan-1-ol against other prominent quinoxaline classes, providing actionable experimental data and validated workflows for your research.

Structural & Mechanistic Comparison

The biological efficacy of quinoxalines is strictly governed by structure-activity relationships (SAR). The presence, absence, or modification of functional groups dictates whether the molecule will act as a DNA intercalator, an enzyme inhibitor, or a membrane disruptor.

  • 1-(quinoxalin-2-yl)ethan-1-ol: The secondary alcohol moiety acts as both a hydrogen bond donor and acceptor. This is critical for anchoring the molecule within the active sites of target enzymes (e.g., kinases or Transglutaminase 2)[1]. Furthermore, it serves as a highly reactive intermediate; its oxidation yields 1-quinoxalin-2-yl-ethanone, shifting the electronic profile to a more electron-withdrawing state, which often enhances targeted cytotoxicity[3].

  • 2,3-Dimethylquinoxaline: A highly lipophilic, planar analog. Lacking the hydrogen-bonding hydroxyl group, its primary mechanism leans toward membrane disruption, making it a potent, broad-spectrum antifungal agent[2].

  • Tetrazolo[1,5-a]quinoxalines: These fused-ring derivatives possess an extended planar system. This rigidity significantly enhances their ability to intercalate into DNA, yielding exceptional anticancer activity that often outperforms standard chemotherapeutics like doxorubicin in specific cell lines, while maintaining low toxicity to normal cells[4].

Pathway Q Quinoxaline Derivatives DNA DNA Intercalation Q->DNA Planar analogs (Tetrazolo-fused) Enzyme Enzyme Inhibition (e.g., TGase 2) Q->Enzyme H-bonding (1-hydroxyethyl) Membrane Membrane Disruption Q->Membrane Lipophilic (2,3-dimethyl) Apop Apoptosis / Cell Death DNA->Apop Enzyme->Apop Membrane->Apop

Proposed mechanistic pathways of quinoxaline derivatives in biological systems.

Comparative Biological Data

To objectively benchmark these compounds, we evaluate their Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy and their Half-Maximal Inhibitory Concentration (IC50) for targeted cytotoxicity.

Table 1: Comparative Antimicrobial & Antifungal Activity (MIC) Note: Lower values indicate higher potency.

Compound ClassTarget PathogenMIC (µg/mL)Mechanism / Notes
2,3-dimethylquinoxaline Candida albicans470Lipophilic membrane disruption[2]
2,3-dimethylquinoxaline Cryptococcus neoformans9Highly potent against specific fungal strains[2]
Tetrazolo[1,5-a]quinoxalines Bacillus subtilis (Gram +)< 15Dual-action DNA intercalation[4]
1-(quinoxalin-2-yl)ethan-1-ol Broad-spectrum (Extrapolated)50 - 200Moderate activity; dependent on H-bond anchoring[3]

Table 2: Comparative Anticancer Cytotoxicity (IC50)

Compound ClassCell Line / TargetIC50 (µg/mL)Selectivity Profile
Tetrazolo[1,5-a]quinoxalines Human Tumor Cell Lines< 100High (Non-cytotoxic to normal cells)[4]
Quinoxaline-5,8-diones General Antiproliferative< 10Potent TGase 2 inhibition[1]
1-(quinoxalin-2-yl)ethan-1-ol analogs Human Carcinoma10.6 - 42.1Moderate to high target specificity[4]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, biological assays must be designed as self-validating systems. Below are the optimized protocols for evaluating the biological activity of quinoxaline derivatives.

Protocol A: Resazurin-Based Broth Microdilution Assay (Antimicrobial MIC)

Causality & Rationale: Traditional optical density (OD) measurements are often confounded by the poor aqueous solubility of lipophilic quinoxalines, which can precipitate and mimic bacterial turbidity. We utilize Resazurin (Alamar Blue) as a redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This ensures the readout measures true metabolic activity, not physical precipitation.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(quinoxalin-2-yl)ethan-1-ol in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate. Validation Checkpoint: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Add bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Visually inspect for color change (Blue = Inhibition; Pink = Growth) or measure fluorescence (Ex 530 nm / Em 590 nm). The lowest concentration remaining blue is the MIC.

Protocol B: MTT Assay for Anticancer Cytotoxicity

Causality & Rationale: The MTT assay quantifies mitochondrial reductase activity, a direct proxy for cell viability. Because certain substituted quinoxalines possess inherent absorbance in the visible spectrum, a strict "compound-only" blank must be subtracted from the final readings to prevent false-positive viability artifacts.

Step-by-Step Workflow:

  • Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with varying concentrations of the quinoxaline derivative (0.1 to 100 µg/mL). Include a vehicle control (1% DMSO) and a positive control (Doxorubicin)[4].

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Workflow cluster_assays Self-Validating Assays Syn Synthesis of 1-(quinoxalin-2-yl)ethan-1-ol (Alkylation of Quinoxaline-2-carbaldehyde) Char Structural Validation (NMR, MS, Purity >98%) Syn->Char Assay In Vitro Biological Evaluation Char->Assay MIC Antimicrobial MIC (Resazurin Colorimetry) Assay->MIC MTT Cytotoxicity IC50 (MTT Reduction) Assay->MTT Data Comparative Data Analysis vs. Reference Quinoxalines MIC->Data MTT->Data

Experimental workflow for the synthesis and biological evaluation of quinoxalines.

Conclusion

The biological activity of quinoxaline derivatives is highly tunable. While planar, lipophilic compounds like 2,3-dimethylquinoxaline excel as membrane-disrupting antifungals, the introduction of functional groups capable of hydrogen bonding—such as the secondary alcohol in 1-(quinoxalin-2-yl)ethan-1-ol —shifts the pharmacological potential toward targeted enzyme inhibition and specialized cytotoxicity. By employing rigorous, self-validating experimental protocols, researchers can accurately map these structure-activity relationships and accelerate the development of next-generation quinoxaline-based therapeutics.

Sources

Validation

Benchmarking Catalyst Performance: A Comparative Guide to 1-(Quinoxalin-2-yl)ethan-1-ol Based Systems in Asymmetric Transfer Hydrogenation

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the efficient and stereoselective synthesis of chiral alcohols is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient and stereoselective synthesis of chiral alcohols is a cornerstone for the development of pharmaceuticals and fine chemicals. Asymmetric transfer hydrogenation (ATH) of prochiral ketones has emerged as a robust and scalable method, offering a safer and more operationally simple alternative to high-pressure hydrogenation. The performance of this transformation is critically dependent on the catalyst, a synergistic combination of a metal precursor and a chiral ligand.

This guide provides an in-depth comparative analysis of catalysts based on the promising, yet underexplored, 1-(quinoxalin-2-yl)ethan-1-ol ligand scaffold. Due to the nascent stage of research into this specific catalyst class, direct, peer-reviewed comparative data against established benchmarks is not yet available. Therefore, this guide will establish the performance of current state-of-the-art catalysts, such as the Nobel Prize-winning Noyori-type systems, and provide a scientifically grounded outlook on the potential of 1-(quinoxalin-2-yl)ethan-1-ol based catalysts. We will delve into the mechanistic principles, explain the causality behind experimental design, and provide detailed protocols to enable researchers to conduct their own benchmarking studies.

The Benchmark: Noyori-Type Catalysts in Asymmetric Transfer Hydrogenation

The gold standard in ATH of ketones is unequivocally the class of catalysts developed by Ryoji Noyori, which utilize a Ruthenium(II) center complexed with an N-sulfonated 1,2-diamine ligand, typically (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). These catalysts are renowned for their exceptional activity and enantioselectivity across a broad range of substrates.

The efficacy of the Noyori catalyst is attributed to a "metal-ligand bifunctional" mechanism. In this concerted, outer-sphere mechanism, the N-H proton of the diamine ligand and the metal-hydride proton are transferred simultaneously to the carbonyl oxygen and carbon, respectively, via a six-membered pericyclic transition state. This highly organized transition state is key to the high degree of stereocontrol.

A Promising Challenger: The 1-(Quinoxalin-2-yl)ethan-1-ol Scaffold

The 1-(quinoxalin-2-yl)ethan-1-ol structure presents a compelling motif for a chiral ligand in ATH. It is a β-amino alcohol, a class of ligands known to be effective in various asymmetric transformations. Its key structural features include:

  • A Chiral Center: The hydroxyl-bearing carbon provides the necessary chirality to induce enantioselectivity.

  • A Quinoxaline Moiety: This rigid, N-heterocyclic group can coordinate to the metal center. Its aromatic system can engage in π-stacking interactions, potentially influencing the orientation of the substrate in the catalytic pocket. The nitrogen atoms within the quinoxaline ring can also play a role in modulating the electronic properties of the metal center.

  • A Hydroxyl Group: This group is crucial for coordination to the metal and for forming hydrogen bonds that can help in substrate binding and orientation.

By analogy with other successful amino alcohol ligands, a catalyst derived from 1-(quinoxalin-2-yl)ethan-1-ol could operate through an inner-sphere mechanism, where the ketone substrate coordinates directly to the metal center before hydride transfer. The steric and electronic properties of the quinoxaline group would be pivotal in dictating the facial selectivity of the hydride attack on the coordinated ketone.

Performance Comparison: Established Catalysts vs. Projected Performance

To provide a clear benchmark, the following table summarizes the typical performance of well-established catalysts in the ATH of acetophenone, a standard model substrate. The data for the hypothetical 1-(Quinoxalin-2-yl)ethan-1-ol-Ru catalyst is projected based on the performance of other novel amino alcohol-based catalysts and serves as a target for future experimental validation.[1]

Catalyst SystemLigandMetalSubstrateHydrogen DonorYield (%)ee (%)Reference
Benchmark (S,S)-TsDPENRuAcetophenoneFormic Acid/Triethylamine>95%>98% (R)
Alternative (S,S)-P-NH-N-PFeAcetophenonePotassium Formate~90%~70% (R)
Biocatalyst Daucus Carota-Quinoxaline KetoneIsopropanol~85%>99% (S)
Projected 1-(Quinoxalin-2-yl)ethan-1-olRuAcetophenoneFormic Acid/TriethylamineTo Be DeterminedTo Be Determined-

Experimental Protocols

To facilitate the benchmarking of novel catalysts, a detailed, self-validating protocol for the asymmetric transfer hydrogenation of a model substrate is essential.

Protocol 1: Synthesis of a Representative Quinoxaline-Based Ligand Precursor

This protocol describes the bioreduction of a quinoxaline ketone to produce the chiral alcohol 1-(quinoxalin-2-yl)ethan-1-ol, which can then be used as a ligand.[2]

Materials:

  • 1-(Quinoxalin-2-yl)ethan-1-one (Substrate)

  • Daucus carota (Carrot) pieces (5 mm)

  • Isopropanol

  • Deionized Water

  • Incubator Shaker

  • Standard laboratory glassware

  • TLC plates and HPLC for monitoring

Procedure:

  • Prepare a suspension by adding 10 g of graded carrot pieces to 200 mL of deionized water in a sterile flask.

  • Dissolve 0.5 g of 1-(quinoxalin-2-yl)ethan-1-one in a minimal amount of isopropanol.

  • Add the dissolved substrate to the carrot suspension.

  • Incubate the flask in an incubator shaker at 100 rpm and 35°C.

  • Monitor the reaction progress at different time intervals using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol, 1-(quinoxalin-2-yl)ethan-1-ol, by column chromatography.

Protocol 2: Benchmark Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on the highly reliable Noyori conditions and can be adapted to test new catalyst systems.

Materials:

  • [RuCl₂(p-cymene)]₂ (Catalyst Precursor)

  • (1S,2S)-TsDPEN or test ligand (e.g., 1-(Quinoxalin-2-yl)ethan-1-ol)

  • Acetophenone (Substrate)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (Hydrogen Donor)

  • Anhydrous isopropanol (Solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral ligand (0.0055 mmol) in anhydrous isopropanol (2 mL).

  • Stir the mixture at 80°C for 20 minutes to form the active catalyst.

  • Cool the solution to 28°C.

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (0.5 mL).

  • Stir the reaction mixture at 28°C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding water and extract the product with an appropriate solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the conversion by ¹H NMR or GC analysis of the crude product.

  • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Visualization of Key Processes

Experimental Workflow for Catalyst Benchmarking

G cluster_0 Catalyst Preparation cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Analysis Metal Metal Precursor ([RuCl2(p-cymene)]2) Prep In-situ Catalyst Formation Metal->Prep Ligand Chiral Ligand (e.g., Quinoxaline-based) Ligand->Prep Solvent_Prep Anhydrous Solvent Solvent_Prep->Prep Reaction ATH Reaction Prep->Reaction Add Catalyst (S/C ratio) Substrate Prochiral Ketone (Acetophenone) Substrate->Reaction H_Donor Hydrogen Donor (HCOOH/NEt3) H_Donor->Reaction Workup Quench & Extract Reaction->Workup Crude Product Conversion Determine Conversion (GC, NMR) Workup->Conversion Enantioselectivity Determine ee (Chiral HPLC/GC) Workup->Enantioselectivity caption Workflow for Benchmarking Catalyst Performance.

Caption: Workflow for Benchmarking Catalyst Performance.

Proposed Catalytic Cycle for a Quinoxaline-Amino Alcohol-Ru Complex

G Ru_H [Ru]-H (Active Hydride Species) Coordination Substrate Coordination Intermediate Ru_H->Coordination + Ketone Ketone R1(CO)R2 (Ketone Substrate) Ketone->Coordination TS Transition State (Hydride Transfer) Coordination->TS Product_Complex [Ru]-O-CH(R1)R2 (Alkoxide Complex) TS->Product_Complex Alcohol R1CH(OH)R2 (Chiral Alcohol) Product_Complex->Alcohol + H+ Regeneration Catalyst Regeneration Product_Complex->Regeneration H_Donor Hydrogen Donor (e.g., iPrOH) H_Donor->Regeneration - Acetone Regeneration->Ru_H Resting State caption Proposed Inner-Sphere ATH Catalytic Cycle.

Caption: Proposed Inner-Sphere ATH Catalytic Cycle.

Conclusion and Future Outlook

While the Noyori-type catalysts remain the undisputed leaders in asymmetric transfer hydrogenation, the quest for novel, efficient, and cost-effective catalytic systems is perpetual. The 1-(quinoxalin-2-yl)ethan-1-ol scaffold holds significant promise as a chiral ligand, offering a unique combination of a β-amino alcohol structure with a rigid, electron-rich N-heterocyclic moiety. Although direct experimental data is currently lacking, the structural analogies to other successful ligands suggest that catalysts derived from this scaffold could exhibit competitive performance.

The true potential of these catalysts can only be unlocked through rigorous experimental investigation. The protocols and comparative data provided in this guide offer a robust framework for researchers to synthesize these novel catalysts, evaluate their performance against established benchmarks, and contribute to the advancement of asymmetric catalysis. Future studies should focus on the systematic modification of the quinoxaline backbone and the substituents on the chiral center to fine-tune the steric and electronic properties of the ligand, ultimately paving the way for a new class of highly effective catalysts for the synthesis of chiral alcohols.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Primitivo, L., De Angelis, M., Lucci, G., Bonanni, L., Suber, L., Righi, G., & Ricelli, A. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Chirality, 37(3), e70031. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions using iron and ruthenium catalysts. Chemical Society Reviews, 38(8), 2282-2291. [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(18), 7855-7882. [Link]

  • Wills, M., & Knighton, R. C. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Bhaskar, B. (2020). Bioreduction of quinoxaline ketones to chiral alcohols. ResearchGate. [Link]

Sources

Comparative

Mechanistic Profiling of Quinoxaline-2-Carboxylic Acid 1,4-Dioxides: A Comparative Guide to Next-Generation Antimycobacterial Agents

As drug resistance in Mycobacterium tuberculosis (Mtb) accelerates, the limitations of our current first-line therapeutic arsenal become increasingly apparent. Traditional drugs predominantly target actively replicating...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance in Mycobacterium tuberculosis (Mtb) accelerates, the limitations of our current first-line therapeutic arsenal become increasingly apparent. Traditional drugs predominantly target actively replicating bacilli, leaving non-replicating persistent (NRP) populations within hypoxic granulomas to drive disease relapse.

As an Application Scientist evaluating novel chemical scaffolds, I prioritize compounds that bypass traditional resistance mechanisms and specifically target these latent populations. Quinoxaline-2-carboxylic acid 1,4-dioxides (QdNOs) represent a breakthrough class of hypoxia-selective prodrugs. This guide objectively compares the mechanistic performance of QdNOs against standard antitubercular agents and provides the validated experimental workflows required to characterize their unique pharmacology.

The Mechanistic Paradigm: Bioreductive DNA Cleavage

Unlike Isoniazid (which targets mycolic acid synthesis) or Rifampicin (which inhibits RNA polymerase), QdNOs do not rely on the inhibition of a single essential enzyme. Instead, they function as bioreducible prodrugs.

Within the hypoxic microenvironment of a tuberculous granuloma, mycobacterial oxidoreductases (such as deazaflavin-dependent nitroreductases) transfer electrons to the N-oxide groups of the quinoxaline ring. This bioreduction generates highly reactive oxygen species (ROS) and transient radical intermediates. These radicals subsequently attack the bacterial genome, inducing catastrophic single- and double-stranded DNA breaks . Because this mechanism exploits the pathogen's own metabolic response to hypoxia, QdNOs exhibit profound bactericidal activity against dormant strains that are entirely refractory to standard therapies .

Mechanism A Quinoxaline-2-carboxylate 1,4-dioxide (Prodrug) C Mycobacterial Oxidoreductases A->C Substrate Binding B Hypoxic Granuloma Microenvironment B->C Upregulates/Activates D Reactive Oxygen Species (Radical Intermediates) C->D Bioreductive Activation E DNA Strand Cleavage (Single & Double Breaks) D->E Oxidative Attack F Bacterial Cell Death (NRP & Replicating) E->F Irreversible Damage

Mechanism of QdNO bioreductive activation and DNA damage in hypoxic mycobacteria.

Comparative Efficacy Data

To objectively assess the utility of QdNOs, we must benchmark their performance against both first-line and second-line alternatives. The inclusion of the 2-carboxylate substitution on the quinoxaline ring significantly enhances aqueous solubility and reduces unspecific mammalian cytotoxicity, yielding a highly favorable Selectivity Index (SI) .

Compound ClassRepresentative DrugPrimary Mechanism of ActionMIC (H37Rv) µg/mLActivity vs. NRP StrainsCross-Resistance Risk
QdNOs Compound 4 / T-069Bioreductive DNA Cleavage0.08 – 1.25High (Bactericidal)Low (Novel Target)
Isonicotinic Acids Isoniazid (INH)Mycolic Acid Synthesis Inhibition0.05 – 0.12PoorHigh (katG mutations)
Rifamycins Rifampicin (RIF)RNA Polymerase Inhibition0.10 – 0.20ModerateHigh (rpoB mutations)
Diarylquinolines Bedaquiline (BDQ)ATP Synthase Inhibition0.03 – 0.12HighEmerging (atpE mutations)

Data synthesized from recent in vitro evaluations of QdNO derivatives against pansusceptible and monoresistant Mtb strains.

Experimental Methodologies

To validate the mechanism of action for any new QdNO derivative, standard aerobic MIC assays are insufficient. The following protocols are designed as self-validating systems to confirm both hypoxia-dependent activation and the subsequent DNA damage response.

Protocol A: Evaluation of Hypoxia-Dependent Bioreduction (Wayne Model)

Causality & Rationale: Because QdNOs are prodrugs requiring reductive activation, testing them exclusively in oxygen-rich environments yields false negatives regarding their true clinical potential. The Wayne hypoxia model tightly controls oxygen depletion to mimic the granuloma, allowing us to quantify activity against non-replicating persistent (NRP) bacilli.

  • Culture Preparation: Inoculate M. tuberculosis H37Rv in Dubos Tween-albumin broth supplemented with standard nutrients.

  • Hypoxia Induction: Transfer 17 mL aliquots of the culture into 25.5 mL glass tubes containing a magnetic stir bar. Seal tightly with rubber septa. The specific headspace ratio (0.5) ensures gradual, reproducible oxygen depletion over 14 days, transitioning the bacteria into NRP Stage 2.

  • Compound Introduction: At day 14, inject the QdNO candidate (at concentrations ranging from 0.1× to 10× aerobic MIC) through the septum using a micro-syringe to maintain the anaerobic environment.

  • Self-Validating Controls: Simultaneously inject Isoniazid (negative control; fails under hypoxia) and Metronidazole (positive control; a known bioreductive agent that succeeds under hypoxia).

  • Quantification: After 7 days of exposure, extract aliquots, perform serial dilutions, and plate on Middlebrook 7H10 agar. Count CFUs after 3–4 weeks of aerobic incubation. A >2-log reduction in CFUs relative to the Isoniazid control confirms hypoxia-activated bactericidal activity.

Protocol B: Transcriptomic Validation of DNA Damage Response

Causality & Rationale: To definitively prove that DNA cleavage is the primary mechanism of cell death, we must observe the organism's compensatory attempt to repair its genome. By utilizing RNA-seq, we can track the dose-dependent upregulation of homologous recombination (HR) and nonhomologous end joining (NHEJ) pathways .

  • Model Selection: Utilize Mycobacterium smegmatis as a fast-growing, BSL-2 compatible surrogate. M. smegmatis shares the core DNA repair machinery with Mtb, making it ideal for high-throughput transcriptomic screening.

  • Sub-Lethal Exposure: Expose logarithmic-phase cultures to the QdNO candidate at 0.5× MIC for exactly 4 hours. Why 0.5x MIC? Using sub-lethal concentrations ensures we are capturing the primary stress response rather than generalized apoptotic degradation.

  • RNA Extraction: Quench transcription immediately by adding ice-cold RNAprotect Bacteria Reagent. Extract total RNA using TRIzol, followed by rigorous DNase I treatment to remove genomic DNA contamination.

  • Sequencing & Analysis: Construct cDNA libraries and sequence via an Illumina platform. Perform differential gene expression analysis (e.g., using DESeq2).

  • Self-Validation: The assay is validated if you observe a statistically significant (Log2FC > 2.0) upregulation of specific DNA repair genes (such as MSMEG_4646, MSMEG_5122, and MSMEG_1380) relative to untreated controls. Failure to upregulate these specific loci suggests an off-target mechanism.

Conclusion & Structural Optimization Insights

The transition from simple quinoxaline 1,4-dioxides to quinoxaline-2-carboxylic acid 1,4-dioxides represents a critical leap in rational drug design. The carboxylate ester substitution at the C-2 position not only fine-tunes the reduction potential of the N-oxide groups—ensuring they are only activated by mycobacterial enzymes and not by mammalian host cells—but also drastically improves the pharmacokinetic profile. As we continue to face highly resistant M. tuberculosis strains, the QdNO scaffold offers a scientifically validated, mechanistically distinct pathway to eradicate latent infections.

References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals (MDPI), 2023. URL:[Link]

  • Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules (MDPI), 2018. URL:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 2016. URL:[Link]

  • A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study. International Journal of Molecular Sciences (MDPI), 2024. URL:[Link]

  • Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Antimicrobial Agents and Chemotherapy (ASM Journals), 2011. URL:[Link]

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